MRS2179 tetrasodium
Description
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Properties
Molecular Formula |
C11H17N5Na4O9P2 |
|---|---|
Molecular Weight |
517.19 g/mol |
InChI |
InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/t6-,7+,8+;;;;/m0..../s1 |
InChI Key |
HLJPLHFSEAJJGC-ZKRIHRHSSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MRS2179 Tetrasodium
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2179 tetrasodium (B8768297) is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). Its ability to specifically block the P2Y1 receptor-mediated signaling cascade has established it as an invaluable pharmacological tool for investigating purinergic signaling and as a lead compound in the development of anti-thrombotic agents. This guide provides a comprehensive overview of the mechanism of action of MRS2179, detailing its quantitative pharmacology, the experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Pharmacology of P2Y1 Receptor Antagonists
The affinity and potency of MRS2179 and other key P2Y1 receptor antagonists have been determined through various in vitro assays. The following table summarizes critical quantitative parameters, offering a comparative perspective on their pharmacological profiles.
| Antagonist | Receptor Species | Assay Type | Parameter | Value |
| MRS2179 | Turkey | Inositol Phosphate Accumulation | pA2 | 6.99[1] |
| Turkey | Inositol Phosphate Accumulation | Kb | 102 nM[1] | |
| Human | Radioligand Binding ([3H]MRS2279) | Ki | 84 nM[2] | |
| Human | Functional Assay | KB | 100 nM[1] | |
| MRS2500 | Human | Radioligand Binding | Ki | 0.78 nM[3] |
| Human | Platelet Aggregation | IC50 | 0.95 nM[3] | |
| MRS2279 | Human | Radioligand Binding | Ki | 2.5 nM[4] |
| Human | Platelet Aggregation | pKB | 8.05[4] | |
| A3P5P | Turkey | Inositol Phosphate Accumulation | pKB | 6.46[1] |
Selectivity Profile of MRS2179: MRS2179 demonstrates significant selectivity for the P2Y1 receptor over other purinergic receptors:
-
P2X1: IC50 = 1.15 μM
-
P2X3: IC50 = 12.9 μM
-
It is also selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.
Core Mechanism of Action: Competitive Antagonism
MRS2179 functions as a competitive antagonist at the P2Y1 receptor. This means that it binds to the same site as the endogenous agonist, ADP, but does not activate the receptor. By occupying the binding site, MRS2179 prevents ADP from binding and initiating the downstream signaling cascade. The antagonism is surmountable, meaning that its inhibitory effect can be overcome by increasing the concentration of the agonist (ADP).
Figure 1: Principle of competitive antagonism of MRS2179 at the P2Y1 receptor.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq/11 protein-coupled receptor. Upon activation by ADP, it initiates a well-characterized signaling cascade leading to an increase in intracellular calcium. MRS2179 blocks this entire pathway by preventing the initial receptor activation.
Figure 2: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (e.g., MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279 or [3H]MRS2500)
-
Unlabeled test compound (MRS2179)
-
Assay Buffer: 20 mM Tris, pH 7.5, 145 mM NaCl, 5 mM MgCl2
-
Wash Buffer: Ice-cold assay buffer
-
96-well filter plates with glass fiber filters (e.g., GF/C)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Membrane preparation (typically 5-20 µg of protein).
-
Serial dilutions of the unlabeled antagonist (MRS2179).
-
A fixed concentration of the radiolabeled antagonist (e.g., [3H]MRS2279 at a concentration near its Kd).
-
-
To determine non-specific binding, a separate set of wells should contain a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179 or unlabeled MRS2279).
-
Incubate the plate for 60-90 minutes at 4°C with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced increase in intracellular calcium concentration.
Materials:
-
Cells stably expressing the P2Y1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
P2Y1 receptor antagonist (MRS2179)
-
96- or 384-well black-walled, clear-bottom assay plates
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
Procedure:
-
Seed the P2Y1-expressing cells into the assay plates and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in a dye-loading solution for approximately 60 minutes at 37°C.[1]
-
Wash the cells with assay buffer to remove any excess extracellular dye.
-
Prepare a plate with serial dilutions of the antagonist (MRS2179) and another plate with a fixed concentration of the agonist (ADP).
-
Place the cell and compound plates into the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject the antagonist solutions into the respective wells and incubate for a predetermined period.
-
Inject the agonist solution to stimulate the cells and immediately begin recording the change in fluorescence intensity over time.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and an IC50 value is calculated.
Experimental and logical Workflows
The characterization of a P2Y1 receptor antagonist like MRS2179 typically follows a structured workflow, from initial binding studies to functional cellular assays.
Figure 3: Experimental workflow for the characterization of a P2Y1 antagonist.
Conclusion
MRS2179 tetrasodium is a well-characterized competitive antagonist of the P2Y1 receptor. Its mechanism of action involves the direct blockade of ADP binding, thereby inhibiting the Gq/11-mediated signaling cascade that leads to intracellular calcium mobilization. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals in the fields of purinergic signaling and thrombosis. The high selectivity and potent antagonism of MRS2179 make it an indispensable tool for elucidating the physiological and pathological roles of the P2Y1 receptor.
References
MRS2179 Tetrasodium: A Technical Guide to a Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of MRS2179 tetrasodium (B8768297), a potent and selective competitive antagonist for the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in numerous physiological processes, most notably platelet aggregation.[1][2][3] Consequently, the antagonism of this receptor is a significant area of interest for the development of novel antithrombotic therapies.[2][4] This guide details the quantitative pharmacology of MRS2179, presents detailed experimental protocols for its characterization, and illustrates the underlying P2Y1 signaling pathway.
Introduction to MRS2179 and the P2Y1 Receptor
The P2Y1 receptor is a purinergic GPCR that, upon activation by its endogenous ligand ADP, initiates a signaling cascade critical for cellular responses in various tissues, including platelets, the central nervous system, and endothelial cells.[1] MRS2179 (2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt) is a well-characterized nucleotide derivative that acts as a potent and selective competitive antagonist at the P2Y1 receptor.[2][5][6][7] Its high affinity and selectivity make it an invaluable tool for elucidating the physiological roles of the P2Y1 receptor and a promising candidate for therapeutic development.[4]
Chemical and Physical Properties:
-
Chemical Name: 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt
-
Molecular Formula: C₁₁H₁₃N₅O₉P₂Na₄[5]
-
Molecular Weight: 513.16 g/mol [5]
-
Solubility: Soluble in water up to 50 mM[5]
-
Storage: Store at -20°C[5]
Mechanism of Action: Competitive Antagonism of P2Y1 Signaling
The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[8][9] Upon binding of an agonist like ADP, the receptor activates Phospholipase C (PLC).[1][8][10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+).[1][8][11][12] Simultaneously, DAG activates Protein Kinase C (PKC).[1][8][12] This cascade culminates in various cellular responses, such as platelet shape change and aggregation.
MRS2179 functions as a competitive antagonist.[5][6] It binds reversibly to the same orthosteric site on the P2Y1 receptor as ADP but does not activate the receptor. By occupying the binding site, MRS2179 prevents ADP from binding and initiating the downstream signaling cascade.
Quantitative Pharmacological Data
The affinity, potency, and selectivity of MRS2179 have been determined through various in vitro assays. The data below provides a comparative overview of its pharmacological profile.
| Parameter | Species/System | Value | Reference(s) |
| Kb (Binding Affinity) | Turkey P2Y1 Receptor | 102 nM | [6][13] |
| Human Platelets (Kd) | 109 ± 18 nM | [4] | |
| pA₂ (Antagonist Potency) | Turkey P2Y1 Receptor | 6.99 | [6][13] |
| IC₅₀ (Selectivity) | P2X1 Receptor | 1.15 µM | [5][6][14] |
| P2X3 Receptor | 12.9 µM | [5][6][14] | |
| Selectivity | P2Y2, P2Y4, P2Y6 | Selective (Specific IC₅₀ not consistently reported) | [5][6] |
Note: Kb is the equilibrium dissociation constant for a competitive antagonist. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. IC₅₀ is the concentration of an inhibitor where the response is reduced by half.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. A common and robust method is the calcium mobilization assay using a Fluorometric Imaging Plate Reader (FLIPR).
Protocol: In Vitro Calcium Mobilization Assay
-
Cell Culture and Preparation:
-
Culture a cell line stably expressing the human P2Y1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media and conditions until they reach 80-90% confluency.
-
Plate the cells into a 96-well or 384-well black-walled, clear-bottom microplate and incubate overnight to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and an organic anion transport inhibitor (e.g., probenecid) to prevent dye leakage.
-
Remove the culture medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark to allow for dye uptake.
-
After incubation, wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to remove excess extracellular dye.[2]
-
-
Compound Preparation and Assay Execution (FLIPR):
-
Prepare serial dilutions of the antagonist (MRS2179) in assay buffer in a separate compound plate.
-
Prepare a solution of a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration known to elicit a submaximal response (e.g., EC₈₀).
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.[2]
-
The instrument will then add the antagonist solutions (MRS2179) from the compound plate to the cell plate. Incubate for a predetermined period (e.g., 15-30 minutes).[2]
-
Following incubation, add the agonist solution to all wells to stimulate the P2Y1 receptor.[2]
-
Monitor and record the change in fluorescence intensity over time (typically 2-3 minutes) as a measure of intracellular calcium mobilization.[2]
-
-
Data Analysis:
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization.
-
Calculate the percentage of inhibition for each concentration of MRS2179 relative to control wells (agonist only).
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
In Vivo and Ex Vivo Effects
Studies have demonstrated the functional consequences of P2Y1 receptor antagonism by MRS2179:
-
Antiplatelet Activity: In vitro, MRS2179 effectively inhibits ADP-induced platelet shape change and aggregation.[4][6][15] A concentration of 20 µM was shown to either completely inhibit ADP-induced aggregation or enhance disaggregation in human platelets.[15]
-
Hemostasis: In vivo animal models have shown that intravenous administration of MRS2179 significantly prolongs bleeding time in rats and mice, which reflects an impact on primary hemostasis.[4][6][13]
-
Vascular Remodeling: MRS2179 has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs).[16] This suggests a potential therapeutic role in limiting neointima formation following vascular injury.[16]
References
- 1. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRS2179 tetrasodium | P2Y1 antagonist | Probechem Biochemicals [probechem.com]
- 8. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. guidetopharmacology.org [guidetopharmacology.org]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. pnas.org [pnas.org]
- 12. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. resources.tocris.com [resources.tocris.com]
- 15. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS2179 Tetrasodium: A Comprehensive Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Experimental Characterization of a Selective P2Y1 Receptor Antagonist
Introduction
MRS2179 tetrasodium (B8768297) is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). Its ability to specifically block the P2Y1 receptor-mediated signaling cascade has established it as an invaluable tool in cardiovascular research, particularly in the study of platelet aggregation and thrombosis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the characterization of MRS2179, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
MRS2179 is chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt. Its structure is characterized by a deoxyadenosine (B7792050) core, methylated at the N6 position of the adenine (B156593) base, with two phosphate (B84403) groups attached to the 3' and 5' positions of the deoxyribose sugar. The tetrasodium salt form enhances its solubility in aqueous solutions.
Table 1: Physicochemical Properties of MRS2179 Tetrasodium
| Property | Value | Reference(s) |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt | |
| Molecular Formula | C11H13N5O9P2Na4 | |
| Molecular Weight | 513.16 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typically by HPLC) | |
| Solubility | Soluble in water (up to 50 mM) | |
| Storage | Store at -20°C |
Pharmacological Properties
MRS2179 functions as a competitive antagonist at the P2Y1 receptor, thereby inhibiting the downstream signaling events initiated by ADP. Its selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes makes it a precise tool for dissecting purinergic signaling pathways.
Table 2: Pharmacological Profile of MRS2179
| Parameter | Species | Value | Receptor Subtype(s) | Reference(s) |
| KB | Turkey | 100 nM | P2Y1 | |
| KB | Human | 102 nM | P2Y1 | |
| pA2 | Turkey | 6.99 | P2Y1 | |
| IC50 | Human | 1.15 µM | P2X1 | |
| IC50 | Human | 12.9 µM | P2X3 | |
| Selectivity | - | Selective over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors | - |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is coupled to the Gq/11 family of G proteins. Upon activation by ADP, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in platelet shape change and the initiation of aggregation. MRS2179 competitively blocks the initial binding of ADP to the P2Y1 receptor, thus inhibiting this entire signaling cascade.
Experimental Protocols
Radioligand Binding Assay for P2Y1 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of MRS2179 for the P2Y1 receptor using a radiolabeled antagonist, such as [3H]-MRS2500.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., CHO-K1 or HEK293 cells)
-
[3H]-MRS2500 (Radioligand)
-
MRS2179 (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., GF/C)
-
Scintillation cocktail
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Thaw P2Y1 receptor membrane preparations on ice.
-
Resuspend membranes in Binding Buffer to a final concentration of 5-10 µg protein per well.
-
In a 96-well plate, add in the following order:
-
25 µL of Binding Buffer or unlabeled MRS2179 at various concentrations.
-
25 µL of [3H]-MRS2500 (at a final concentration close to its Kd).
-
50 µL of the membrane suspension.
-
-
For non-specific binding determination, use a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2500).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through the filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold Wash Buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 of MRS2179, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay using a FLIPR Instrument
This protocol outlines the measurement of intracellular calcium mobilization in response to P2Y1 receptor activation and its inhibition by MRS2179 using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the P2Y1 receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (B1678239) (if using CHO cells, to prevent dye extrusion)
-
ADP (agonist)
-
MRS2179 (antagonist)
-
96- or 384-well black-walled, clear-bottom assay plates
-
FLIPR instrument
Procedure:
-
Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer (with probenecid if necessary).
-
Remove the culture medium and add the dye-loading solution to the cells.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
During incubation, prepare a plate with varying concentrations of MRS2179 and another plate with a fixed concentration of ADP (typically the EC80).
-
Place the cell plate and compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the MRS2179 solution to the cells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Add the ADP solution to initiate the calcium response and monitor the change in fluorescence over time.
-
The inhibitory effect of MRS2179 is quantified by the reduction in the peak fluorescence response to ADP.
ADP-Induced Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of MRS2179 on ADP-induced platelet aggregation in platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
ADP solution
-
MRS2179 solution
-
Saline solution (0.9% NaCl)
-
Light Transmission Aggregometer
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at 150-200 x g for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 1500-2000 x g for 20 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add MRS2179 or vehicle control to the PRP and incubate for 2-5 minutes.
-
Add a submaximal concentration of ADP to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
The percentage of aggregation is calculated, and the inhibitory effect of MRS2179 is determined by comparing the aggregation in its presence to the control.
A Technical Guide to MRS2179 Tetrasodium: A Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MRS2179 tetrasodium (B8768297), a potent and selective competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably in platelet aggregation, making it a significant target for the development of novel antithrombotic therapies. This document details the discovery and synthesis of MRS2179, its pharmacological profile with quantitative data, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Discovery and Synthesis
MRS2179, chemically known as 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt, emerged from structure-activity relationship studies of adenine (B156593) nucleotide derivatives. The synthesis, as detailed by Nandanan et al. in the Journal of Medicinal Chemistry (2000), involves the chemical modification of deoxyadenosine. While the full synthetic route is extensive, the key steps involve the N6-methylation of the adenine base and the phosphorylation of the 3' and 5' positions of the deoxyribose sugar. This specific molecular structure confers high affinity and selectivity for the P2Y1 receptor.
Quantitative Pharmacological Data
The pharmacological profile of MRS2179 has been extensively characterized through a variety of in vitro and in vivo assays. The following tables summarize the key quantitative data regarding its affinity, potency, and selectivity.
| Parameter | Value | Receptor/Assay Condition | Reference |
| Kb | 100 nM | P2Y1 Receptor | [1][2][3] |
| Kb | 102 nM | Turkey P2Y1 Receptor | [4][5] |
| Ki | 84 nM | Human P2Y1 Receptor (Sf9 cells) | [6] |
| Ki | 100 nM | P2Y1 Receptor | [7] |
| pA2 | 6.99 | Turkey P2Y1 Receptor | [4][5] |
| Kd | 109 ± 18 nM | Human Platelets ([33P]MRS2179) | [8] |
Table 1: Receptor Affinity and Potency of MRS2179
| Receptor | IC50 | Selectivity vs. P2Y1 (approx.) | Reference |
| P2X1 | 1.15 µM | ~11.5-fold | [1][2][4] |
| P2X3 | 12.9 µM | ~129-fold | [1][2][4] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | Low affinity | Selective | [1][2][4] |
Table 2: Selectivity Profile of MRS2179
Signaling Pathways
MRS2179 exerts its effect by competitively blocking the binding of ADP to the P2Y1 receptor. The activation of the P2Y1 receptor initiates a well-defined signaling cascade.
Experimental Protocols
The characterization of MRS2179 involves several key experimental procedures. Below are detailed methodologies for these assays.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of MRS2179 to inhibit platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human venous blood (anticoagulated with sodium citrate)
-
MRS2179 tetrasodium
-
Adenosine diphosphate (ADP)
-
Saline solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
Procedure:
-
Prepare PRP by centrifuging whole blood at a low speed (e.g., 200 x g for 15 minutes).
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 20 minutes).
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.
-
Place a cuvette with PRP and a stir bar into the aggregometer at 37°C.
-
Add MRS2179 (e.g., an optimal concentration of 20µM has been reported) or vehicle control to the PRP and incubate for a few minutes.[8]
-
Induce platelet aggregation by adding a known concentration of ADP.
-
Record the change in light transmission over 5-10 minutes to measure the extent of aggregation.
Calcium Mobilization Assay (FLIPR)
This functional assay measures changes in intracellular calcium concentration following P2Y1 receptor activation and its inhibition by MRS2179.[9]
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
P2Y1 receptor agonist (e.g., ADP, 2-MeSADP)
-
This compound
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Seed the P2Y1-expressing cells into the assay plates and culture overnight.
-
Load the cells with a calcium-sensitive dye like Fluo-4 AM.
-
Wash the cells to remove excess dye.
-
Prepare a plate with various concentrations of MRS2179.
-
Establish a baseline fluorescence reading in the FLIPR instrument.
-
Add the MRS2179 solution to the cells and incubate.
-
Add the P2Y1 agonist to initiate a calcium response.
-
Monitor the change in fluorescence over time to determine the inhibitory effect of MRS2179.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of MRS2179 for the P2Y1 receptor.[9]
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500)
-
Unlabeled MRS2179
-
Binding buffer
-
Wash buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled MRS2179.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The IC50 value is determined from the competition curve and the Ki value is calculated using the Cheng-Prusoff equation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the characterization of a P2Y1 antagonist like MRS2179.
Conclusion
This compound is a well-characterized, potent, and selective competitive antagonist of the P2Y1 receptor. Its ability to inhibit ADP-mediated platelet aggregation makes it an invaluable tool for research into purinergic signaling and a promising lead compound for the development of antithrombotic agents.[8] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmacological agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Decreased platelet aggregation, increased bleeding time and resistance to thromboembolism in P2Y1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2'-DEOXY-N6-METHYLADENOSINE 3',5'-BISPHOSPHATE TETRAAMMONIUM SALT Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. [32P]2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors [pubmed.ncbi.nlm.nih.gov]
- 7. [32P]2-iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate ([32P]MRS2500), a novel radioligand for quantification of native P2Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of "anti-platelet" drugs on bleeding time and platelet aggregation in normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
MRS2179 Tetrasodium: A Technical Guide to its Role in Purinergic Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Extracellular nucleotides, such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP), are pivotal signaling molecules that regulate a vast array of physiological processes through their interaction with purinergic receptors. These receptors are broadly classified into P1 receptors, which bind adenosine, and P2 receptors, which are activated by ATP and ADP. The P2 receptor family is further subdivided into ionotropic P2X receptors and metabotropic, G protein-coupled P2Y receptors.
Among the eight known mammalian P2Y receptor subtypes, the P2Y1 receptor has garnered significant attention as a key player in numerous cellular functions, most notably in platelet aggregation, but also in neuronal signaling, smooth muscle cell regulation, and inflammation. The development of selective antagonists has been instrumental in elucidating the specific roles of this receptor. MRS2179 tetrasodium (B8768297) is a potent, selective, and competitive antagonist of the P2Y1 receptor, making it an invaluable tool for researchers in the field of purinergic signaling and a lead compound for therapeutic development.[1] This technical guide provides an in-depth overview of MRS2179, its mechanism of action, its role in key signaling pathways, and detailed experimental protocols for its use in research settings.
Quantitative Data: Pharmacological Profile of MRS2179
The pharmacological activity of MRS2179 has been characterized across various in vitro assays. The following tables summarize its binding affinity, potency, and selectivity for the P2Y1 receptor.
Table 1: Binding Affinity and Potency of MRS2179 for the P2Y1 Receptor
| Parameter | Species | Assay Type | Value |
| KB | Human | Functional Assay | 100 nM |
| KB | Turkey | Inositol (B14025) Phosphate Accumulation | 102 nM |
| Ki | Human | Radioligand Binding | 84 nM |
| Kd | Human | Radioligand Binding ([33P]MRS2179) | 109 ± 18 nM |
Table 2: Selectivity Profile of MRS2179
| Receptor | IC50 (μM) |
| P2X1 | 1.15 |
| P2X3 | 12.9 |
| P2X2 | Inactive |
| P2X4 | Inactive |
| P2Y2 | Inactive |
| P2Y4 | Inactive |
| P2Y6 | Inactive |
Purinergic Signaling Pathways Modulated by MRS2179
The P2Y1 receptor is canonically coupled to the Gq/11 family of G proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG, in conjunction with elevated Ca2+, activates protein kinase C (PKC). MRS2179, as a competitive antagonist, blocks the initial step of agonist binding to the P2Y1 receptor, thereby inhibiting this entire downstream cascade.
Beyond this primary pathway, P2Y1 receptor activation has been shown to influence other critical signaling networks, including the PI3K/Akt and MAPK/ERK pathways. The antagonism of the P2Y1 receptor by MRS2179 has been demonstrated to decrease the phosphorylation of Akt, Erk1/2, and p38 MAPK, thereby impacting cellular processes such as proliferation, migration, and inflammation.[2]
Experimental Protocols
Radioligand Binding Assay for P2Y1 Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., MRS2179) for the P2Y1 receptor using a radiolabeled antagonist.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells)
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279)
-
Unlabeled MRS2179 (or other test compounds)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the unlabeled test compound (MRS2179).
-
In a microplate, add the binding buffer, a fixed concentration of the radiolabeled antagonist, and varying concentrations of the unlabeled test compound.
-
Add the membrane preparation to initiate the binding reaction. Total binding wells (radioligand only) and non-specific binding wells (radioligand + a high concentration of unlabeled antagonist) should be included.
-
Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
ADP-Induced Platelet Aggregation Assay
This protocol measures the ability of MRS2179 to inhibit ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Freshly drawn human venous blood collected in 3.2% sodium citrate.
-
ADP solution
-
MRS2179 solution
-
Saline (0.9% NaCl)
-
Platelet aggregometer with cuvettes and stir bars
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP and adjust to 2.5 x 108 platelets/mL with PPP if necessary.
-
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C for a 5-minute pre-incubation.
-
Add MRS2179 (or vehicle control) and incubate for 2 minutes.
-
Add ADP to induce aggregation and record the change in light transmission for at least 5 minutes.
-
Analyze the aggregation curves to determine the percentage of inhibition by MRS2179.
-
Intracellular Calcium Mobilization Assay
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to P2Y1 receptor activation and its inhibition by MRS2179 using a fluorescent calcium indicator.
Materials:
-
Adherent cells expressing the P2Y1 receptor (e.g., astrocytes or recombinant cell lines)
-
Fura-2 AM (or other suitable calcium-sensitive dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
ADP or another P2Y1 agonist
-
MRS2179
-
Fluorescence microscope or plate reader capable of ratiometric imaging
Procedure:
-
Cell Plating:
-
Seed cells onto glass coverslips or in a multi-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate them with the loading buffer at 37°C for 30-60 minutes in the dark.
-
-
De-esterification:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the dye within the cells.
-
-
Calcium Measurement:
-
Mount the coverslip onto the microscope stage or place the plate in the reader.
-
Establish a baseline fluorescence recording.
-
Add MRS2179 and record for a few minutes to observe any effect on the baseline.
-
Add the P2Y1 agonist (e.g., ADP) and record the change in fluorescence intensity.
-
For ratiometric dyes like Fura-2, measure the emission at ~510 nm with excitation alternating between 340 nm and 380 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
Analyze the data to determine the inhibitory effect of MRS2179 on the agonist-induced calcium response.
-
Experimental and Logical Workflows
The investigation of MRS2179's role in purinergic signaling typically follows a logical progression from in vitro characterization to cellular and potentially in vivo studies.
Conclusion
MRS2179 tetrasodium stands out as a critical pharmacological tool for dissecting the multifaceted roles of the P2Y1 receptor in health and disease. Its high selectivity and competitive antagonistic action allow for precise interrogation of P2Y1-mediated signaling pathways. This guide provides a comprehensive overview of its quantitative pharmacology, its impact on key signaling cascades, and detailed protocols for its application in common experimental paradigms. For researchers and drug development professionals, a thorough understanding of MRS2179's properties is essential for advancing our knowledge of purinergic signaling and for the development of novel therapeutics targeting the P2Y1 receptor.
References
A Technical Guide to MRS2179: Biological Functions and Physiological Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2179, chemically known as N6-methyl-2′-deoxyadenosine-3′,5′-bisphosphate, is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of the biological functions and physiological effects of MRS2179, with a focus on its mechanism of action, quantitative pharmacology, and its implications in various physiological systems. The document includes detailed experimental protocols and visual representations of key signaling pathways and workflows to support researchers in the fields of pharmacology, hematology, neuroscience, and cardiovascular biology.
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in numerous physiological processes, most notably in the initiation of platelet aggregation. Upon ADP binding, the P2Y1 receptor couples to Gq/11 proteins, activating phospholipase C (PLC) and initiating a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent cellular responses. By selectively blocking this receptor, MRS2179 serves as a valuable tool for elucidating the role of the P2Y1 receptor and as a potential therapeutic agent for thrombotic diseases.
Quantitative Pharmacological Data
The affinity and potency of MRS2179 have been characterized across various in vitro and in vivo models. The following table summarizes key quantitative data for MRS2179.
| Parameter | Value | Species/System | Reference |
| KB | 100 nM | Human P2Y1 Receptor | |
| KB | 102 nM | Turkey P2Y1 Receptor | |
| pA2 | 6.99 | Turkey P2Y1 Receptor | |
| Kd | 109 ± 18 nM | Washed Human Platelets ([33P]MRS2179) | |
| IC50 (P2X1) | 1.15 µM | Recombinant Rat P2X1 Receptor | |
| IC50 (P2X3) | 12.9 µM | Recombinant Rat P2X3 Receptor | |
| Binding Sites | 134 ± 8 sites/platelet | Washed Human Platelets |
Biological Functions and Physiological Effects
Cardiovascular System
The most well-documented effect of MRS2179 is its potent inhibition of platelet aggregation. By blocking the P2Y1 receptor, MRS2179 prevents the initial shape change and reversible aggregation of platelets induced by ADP. This makes it a significant tool for studying thrombosis and a potential antithrombotic agent. In vivo studies in mice and rats have demonstrated that intravenous administration of MRS2179 prolongs bleeding time and confers resistance to thromboembolism.
Beyond its antiplatelet activity, MRS2179 has been shown to inhibit neointima formation in vein grafts by regulating the proliferation and migration of vascular smooth muscle cells (VSMCs). It also reduces the expression of inflammatory cytokines such as IL-1β and TNF-α in this context.
Nervous System
In the nervous system, MRS2179 has been utilized to investigate the role of P2Y1 receptors in various cell types. In cultured dorsal spinal cord astrocytes, MRS2179 dose-dependently inhibits ATP-evoked calcium mobilization and subsequent glutamate (B1630785) release, suggesting a role for P2Y1 receptors in modulating astrocyte function and potentially in chronic neurological diseases. Furthermore, in a rat model of traumatic brain injury, MRS2179 administration suppressed microglial activation, indicating its potential as an anti-inflammatory agent in the context of neuroinflammation. Studies in the rat colon have also shown that MRS2179 can inhibit the fast component of the inhibitory junction potential, implicating P2Y1 receptors in the regulation of gastrointestinal motility.
Signaling Pathways
The primary mechanism of action of MRS2179 is the competitive antagonism of the P2Y1 receptor. The binding of the endogenous ligand ADP to the P2Y1 receptor initiates a signaling cascade that is blocked by MRS2179.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of P2Y1 receptor antagonists like MRS2179. Below are protocols for key experiments.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of MRS2179 to the P2Y1 receptor using a radiolabeled ligand.
Materials:
-
Membranes from cells expressing the P2Y1 receptor
-
[33P]MRS2179 (Radioligand)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Non-labeled MRS2179 (for non-specific binding)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor (MRS2179).
-
In a microtiter plate, add the cell membranes, [33P]MRS2179, and either buffer (for total binding), excess unlabeled MRS2179 (for non-specific binding), or the competitor dilutions.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 of MRS2179 and calculate the Ki using the Cheng-Prusoff equation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of ADP-induced platelet aggregation and its inhibition by MRS2179.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet-poor plasma (PPP)
-
ADP solution
-
MRS2179 solution
-
Saline (vehicle control)
-
Light transmission aggregometer
Procedure:
-
Prepare PRP and PPP from fresh whole blood by centrifugation.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add MRS2179 or vehicle control to the PRP and incubate for a few minutes.
-
Add a specific concentration of ADP to induce platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Analyze the aggregation curves to determine the percentage of maximal aggregation and the inhibitory effect of MRS2179.
In Vivo Murine Thrombosis Model
This protocol provides a general outline for evaluating the antithrombotic efficacy of MRS2179 in a mouse model.
Materials:
-
Mice
-
MRS2179 solution for injection
-
Anesthetic
-
Thrombosis-inducing agent (e.g., ferric chloride, collagen-epinephrine mixture)
-
Equipment for monitoring blood flow or thrombus formation (e.g., Doppler flow probe, intravital microscopy)
Procedure:
-
Anesthetize the mice.
-
Administer MRS2179 or vehicle control intravenously or intraperitoneally.
-
Surgically expose a target blood vessel (e.g., carotid artery, mesenteric arteriole).
-
Induce thrombosis by applying the inducing agent to the vessel wall.
-
Monitor blood flow or visualize thrombus formation over a set period.
-
Measure parameters such as time to occlusion, thrombus size, or bleeding time.
-
Compare the results between the MRS2179-treated and control groups to assess antithrombotic efficacy.
Conclusion
MRS2179 is a powerful and selective tool for investigating the multifaceted roles of the P2Y1 receptor. Its well-characterized inhibitory effects on platelet aggregation have established it as a cornerstone in thrombosis research and a lead compound for the development of novel antiplatelet therapies. Furthermore, emerging evidence of its activity in the nervous and vascular systems highlights its potential for broader therapeutic applications. The detailed protocols and data presented in this guide are intended to facilitate further research into the biological functions and physiological effects of MRS2179, ultimately contributing to a deeper understanding of purinergic signaling in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
Unraveling the Affinity of MRS2179 for the P2Y1 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of MRS2179, a selective and competitive antagonist of the P2Y1 purinergic receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation, making it a significant target for antithrombotic therapies. This document delves into the quantitative binding data of MRS2179, outlines detailed experimental protocols for its characterization, and visually represents the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of MRS2179
MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, has been extensively studied to determine its binding affinity for the P2Y1 receptor. Various in vitro assays have consistently demonstrated its high affinity and selectivity. The following table summarizes the key quantitative data from multiple studies.
| Parameter | Value | Species/System | Reference |
| KB | 100 nM | Not Specified | [1][2] |
| KB | 102 nM | Turkey | [3] |
| Ki | 84 nM | Human P2Y1-R expressing Sf9 cell membranes | [4][5] |
| pA2 | 6.99 | Turkey P2Y1 receptor | |
| Kd | 109 ± 18 nM | Washed human platelets ([33P]MRS2179) | |
| IC50 | 1.15 µM | P2X1 Receptor (Selectivity) | |
| IC50 | 12.9 µM | P2X3 Receptor (Selectivity) | |
| IC50 | 3.5 µM | Rat Colon (Functional Assay) | |
| IC50 | 13.1 µM | Rat Colon (IJP Assay) |
Note: KB (equilibrium dissociation constant for an antagonist), Ki (inhibition constant), pA2 (-log of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist), Kd (equilibrium dissociation constant), and IC50 (half maximal inhibitory concentration) are all measures of antagonist potency. Lower values generally indicate higher affinity.
Recent studies have also suggested that MRS2179 can act as an inverse agonist at the P2Y1 receptor, meaning it can inhibit the receptor's basal, or constitutive, activity in the absence of an agonist.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by its endogenous ligand ADP, a signaling cascade is initiated, leading to various cellular responses.
Caption: P2Y1 Receptor Signaling Pathway and Inhibition by MRS2179.
Experimental Protocols
The determination of MRS2179's binding affinity relies on well-established experimental procedures. Below are detailed methodologies for two key assays.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of an unlabeled compound (MRS2179) by measuring its ability to compete with a radiolabeled ligand for binding to the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500 or [33P]MRS2179).
-
Unlabeled test compound (MRS2179).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Wash buffer (ice-cold).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw P2Y1 receptor membrane preparations on ice and resuspend them in binding buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in order:
-
100 µL of membrane suspension.
-
50 µL of binding buffer with or without various concentrations of unlabeled MRS2179.
-
50 µL of the radioligand at a fixed concentration (typically at or below its Kd value).
-
-
Non-specific Binding: To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of MRS2179 from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Caption: Experimental Workflow for Radioligand Competition Binding Assay.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration that occurs upon agonist activation of the P2Y1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
P2Y1 receptor antagonist (MRS2179).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR) instrument.
Procedure:
-
Cell Plating: Seed the P2Y1-expressing cells into the assay plates and allow them to attach overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Compound Addition: After dye loading, wash the cells again. Add various concentrations of MRS2179 to the wells and incubate for a predetermined time.
-
Agonist Stimulation and Measurement: Place the plate into the FLIPR instrument. The instrument will add a fixed concentration of the P2Y1 agonist to all wells and simultaneously measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The inhibitory effect of MRS2179 is determined by measuring the reduction in the agonist-induced fluorescence signal. An IC50 value can be calculated from the concentration-response curve.
This technical guide provides a foundational understanding of the binding affinity of MRS2179 for the P2Y1 receptor. The presented data and protocols are essential for researchers and professionals involved in the study of purinergic signaling and the development of novel therapeutics targeting this important receptor.
References
- 1. rndsystems.com [rndsystems.com]
- 2. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth exploration of MRS2179's selectivity for P2Y1 over other P2Y receptors.
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of MRS2179, a potent and selective competitive antagonist of the P2Y1 receptor. The document details the quantitative pharmacology of MRS2179, outlining its high affinity for the P2Y1 receptor in contrast to other P2Y and P2X receptor subtypes. Furthermore, this guide furnishes detailed experimental protocols for the characterization of P2Y1 antagonists and elucidates the canonical P2Y1 signaling pathway.
Quantitative Pharmacology of MRS2179
MRS2179 (N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate) is a well-characterized antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). Its selectivity is crucial for its use as a pharmacological tool to investigate the physiological and pathological roles of the P2Y1 receptor, particularly in processes such as platelet aggregation and thrombosis. The affinity and potency of MRS2179 have been determined through various in vitro assays, with the data summarized below providing a comparative overview of its pharmacological profile.
| Antagonist | Receptor | Species | Assay Type | Parameter | Value |
| MRS2179 | P2Y1 | Human | Functional Assay | K_B | 100 nM[1][2] |
| P2Y1 | Human | Radioligand Binding ([³³P]MRS2179) | K_d | 109 ± 18 nM | |
| P2Y1 | Human | Radioligand Binding ([³H]MRS2279) | K_i | 84 nM | |
| P2Y2 | - | - | - | Inactive[1][2] | |
| P2Y4 | - | - | - | Inactive[1] | |
| P2Y6 | - | - | - | Inactive | |
| P2Y11 | Human | Calcium Mobilization | - | No antagonism observed | |
| P2Y13 | Human | Inositol Trisphosphate (IP3) Measurement | - | No antagonism up to 100 µM | |
| P2X1 | - | - | IC_50 | 1.15 µM | |
| P2X3 | - | - | IC_50 | 12.9 µM | |
| P2X2 | - | - | - | Inactive | |
| P2X4 | - | - | - | Inactive |
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is predominantly coupled to the Gq/11 family of G proteins. Upon activation by ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent cellular responses.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound like MRS2179 by measuring its ability to displace a radiolabeled P2Y1 antagonist.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500)
-
Unlabeled test compound (e.g., MRS2179)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂
-
Glass fiber filters
-
Scintillation cocktail
-
96-well filter plates
-
Vacuum filtration manifold
-
Scintillation counter
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in Binding Buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add in order:
-
Binding Buffer
-
Serial dilutions of the unlabeled test compound (MRS2179).
-
Radioligand at a fixed concentration (typically at or below its K_d value).
-
Membrane suspension.
-
-
For total binding, omit the unlabeled test compound.
-
For non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Determine the IC_50 of the test compound and calculate the K_i using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists, using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
P2Y1 receptor antagonist (e.g., MRS2179)
-
96- or 384-well black-walled, clear-bottom assay plates
-
FLIPR instrument
Procedure:
-
Seed the P2Y1-expressing cells into the assay plates and culture overnight to form a confluent monolayer.
-
Prepare the dye-loading solution by dissolving Fluo-4 AM in Assay Buffer.
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
During incubation, prepare serial dilutions of the antagonist (MRS2179) and a fixed concentration of the agonist (e.g., EC_80 concentration of ADP).
-
After incubation, wash the cells with Assay Buffer to remove excess dye.
-
Place the plate into the FLIPR instrument.
-
Add the antagonist solutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes).
-
Initiate fluorescence reading and establish a baseline.
-
Add the agonist solution to all wells simultaneously.
-
Continue to record the fluorescence signal to measure the calcium flux.
-
Analyze the data to determine the inhibitory effect of the antagonist and calculate its IC_50.
Selectivity Profile of MRS2179
The high selectivity of MRS2179 for the P2Y1 receptor over other P2Y and P2X subtypes is a key attribute that enables its use in discerning the specific roles of P2Y1-mediated signaling.
References
The Foundational Science of MRS2179: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Scientific Principles of MRS2179 as a Research Tool.
This guide provides a comprehensive overview of the foundational science behind MRS2179, a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation. Consequently, the antagonism of this receptor is a significant area of interest for the development of novel antithrombotic agents. This document details the quantitative pharmacology of MRS2179, offers comprehensive experimental protocols for its characterization, and elucidates the underlying P2Y1 signaling pathway.
Core Pharmacology of MRS2179
MRS2179, chemically known as N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, is a competitive antagonist of the P2Y1 receptor.[1] Its mechanism of action involves binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, ADP. This blockade inhibits the downstream signaling cascade that leads to cellular responses such as platelet shape change and aggregation.[2]
Quantitative Pharmacological Data
The affinity, potency, and selectivity of MRS2179 have been determined through various in vitro assays. The following tables summarize key quantitative parameters, providing a comparative overview of its pharmacological profile.
| Parameter | Receptor | Species | Assay Type | Value | Reference |
| Kb | P2Y1 | Turkey | Functional Assay | 100 nM | [3] |
| Kb | P2Y1 | - | - | 102 nM | [4] |
| Ki | P2Y1 | Human | Radioligand Binding ([3H]MRS2279) | 84 nM | [5] |
| pA2 | P2Y1 | Turkey | - | 6.99 | |
| Kd | P2Y1 | Human Platelets | Radioligand Binding ([33P]MRS2179) | 109 ± 18 nM |
Table 1: Binding Affinity and Potency of MRS2179 for the P2Y1 Receptor.
| Receptor | IC50 (µM) | Reference |
| P2X1 | 1.15 | |
| P2X3 | 12.9 | |
| P2X2 | > 10 | |
| P2X4 | > 10 | |
| P2Y2 | > 100 | |
| P2Y4 | > 100 | |
| P2Y6 | > 100 |
Table 2: Selectivity Profile of MRS2179 Against Other Purinergic Receptors.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins. Upon activation by an agonist like ADP, the receptor initiates a well-defined signaling cascade. MRS2179, as a competitive antagonist, blocks the initiation of this pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. The following sections provide step-by-step protocols for key experimental assays.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of an unlabeled test compound, such as MRS2179.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).
-
Radiolabeled P2Y1 antagonist (e.g., [³H]MRS2279 or another suitable radioligand).
-
Unlabeled test compound (e.g., MRS2179).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold Binding Buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in Binding Buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add the following in order:
-
50 µL of membrane suspension.
-
50 µL of Binding Buffer containing various concentrations of the unlabeled test compound (e.g., MRS2179).
-
50 µL of the radiolabeled P2Y1 antagonist at a fixed concentration (typically at or below its Kd value).
-
-
To determine non-specific binding, use a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity bound to the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by antagonists.
Materials:
-
HEK293 or CHO cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
P2Y1 receptor antagonist (e.g., MRS2179).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader with liquid handling capabilities.
Procedure:
-
Seed the P2Y1-expressing cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.
-
Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fluo-4 AM in Assay Buffer for 1 hour at 37°C).
-
Wash the cells with Assay Buffer to remove excess dye.
-
Prepare serial dilutions of the antagonist (MRS2179) in Assay Buffer.
-
Place the cell plate and the compound plates into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Add the antagonist solution to the cells and incubate for a specified period.
-
Add the agonist solution (at a concentration that elicits a submaximal response, e.g., EC80) to initiate the calcium response.
-
Monitor the change in fluorescence over time.
-
The antagonist's potency is determined by its ability to inhibit the agonist-induced calcium mobilization, and the IC50 is calculated from the concentration-response curve.
ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by P2Y1 antagonists using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate (B86180) anticoagulant.
-
ADP (agonist).
-
P2Y1 antagonist (e.g., MRS2179).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer to warm to 37°C.
-
To test the effect of the antagonist, pre-incubate the PRP with various concentrations of MRS2179 for a specified time before adding the agonist.
-
Add a specific concentration of ADP to the PRP to induce aggregation.
-
Record the change in light transmission over time, which corresponds to the extent of platelet aggregation.
-
The inhibitory effect of MRS2179 is quantified by the reduction in the maximum aggregation response compared to the control (ADP alone).
Experimental and Logical Workflow Visualization
The following diagrams illustrate a typical experimental workflow for characterizing a P2Y1 antagonist and the logical relationship of competitive antagonism.
References
- 1. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 5. m.youtube.com [m.youtube.com]
Preliminary Studies on the Effects of MRS2179 on Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary research on MRS2179, a selective antagonist of the P2Y1 purinergic receptor, and its effects on platelet aggregation. The document summarizes key quantitative data, details common experimental protocols, and visualizes the critical signaling pathways involved. This information is intended to serve as a foundational resource for professionals engaged in thrombosis research and the development of novel antiplatelet therapies.
Core Findings on MRS2179 and Platelet Inhibition
MRS2179, identified as N6-methyl-2′-deoxyadenosine-3′,5′-bisphosphate, is a potent and selective antagonist of the P2Y1 receptor, a Gq-protein coupled receptor crucial for initiating platelet activation.[1][2] Adenosine diphosphate (B83284) (ADP) released from dense granules of activated platelets or damaged cells binds to two key receptors on the platelet surface: P2Y1 and P2Y12.[3][4] The P2Y1 receptor is responsible for the initial shape change and transient, reversible aggregation, while the P2Y12 receptor mediates a more sustained and complete aggregation response.[5]
By selectively blocking the P2Y1 receptor, MRS2179 effectively inhibits the initial phase of ADP-induced platelet activation.[6] This includes the inhibition of platelet shape change, intracellular calcium mobilization, and subsequent aggregation.[1][2] Notably, MRS2179 does not affect the P2Y12 receptor-mediated inhibition of adenylyl cyclase.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary studies on MRS2179.
Table 1: Inhibitory Effects of MRS2179 on ADP-Induced Platelet Aggregation
| Parameter | Value | Species | Comments | Reference |
| Optimal Inhibitory Concentration | 20 µM | Human | Effectively inhibited or enhanced disaggregation in response to ADP. | [7] |
| ADP Concentration for Induction | Incremental | Human | Used to determine the optimal inhibitory concentration of MRS2179. | [7] |
Table 2: Binding Affinity of MRS2179 for the P2Y1 Receptor
| Parameter | Value | Species | Method | Reference |
| Dissociation Constant (Kd) | 109 ± 18 nM | Human | Radioligand binding assay using [33P]MRS2179. | [1][2] |
| Binding Sites per Platelet | 134 ± 8 | Human | Radioligand binding assay using [33P]MRS2179. | [1][2] |
Experimental Protocols
The following section details the methodologies for key experiments cited in the preliminary studies of MRS2179.
Preparation of Washed Human Platelets
This protocol is fundamental for in vitro studies to isolate platelets from other blood components.
a. Blood Collection:
-
Collect whole blood from healthy, consenting donors who have abstained from anti-platelet medication for at least 10 days.[8]
-
Use a 21-gauge needle for venipuncture and collect blood into tubes containing 3.2% sodium citrate (B86180) as an anticoagulant (9:1 blood to anticoagulant ratio).[9]
b. Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain platelet-rich plasma (PRP).[8]
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene (B1209903) tube.[8]
c. Platelet Washing:
-
Add acid-citrate-dextrose (ACD) solution to the PRP and centrifuge at a higher speed (e.g., 800 x g) for 15 minutes to pellet the platelets.
-
Remove the supernatant and gently resuspend the platelet pellet in a Tyrode's buffer containing apyrase (to degrade any residual ADP) and allow the platelets to rest.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation in vitro.[8]
a. Instrument Calibration:
-
Pre-warm PRP and platelet-poor plasma (PPP) samples to 37°C.[8]
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[8]
b. Aggregation Assay:
-
Pipette a defined volume of the washed platelet suspension or PRP into a cuvette containing a magnetic stir bar.
-
Place the cuvette in the aggregometer and allow it to equilibrate for at least 1 minute at 37°C with constant stirring (typically 900-1200 rpm).[8]
-
To study the effect of MRS2179, incubate the platelet suspension with the desired concentration of MRS2179 for a specified period before adding the agonist.
-
Initiate platelet aggregation by adding a known concentration of an agonist, such as ADP.
-
Record the change in light transmission over time. As platelets aggregate, the turbidity of the sample decreases, allowing more light to pass through.
Signaling Pathways and Experimental Workflow
The following diagrams were created using Graphviz (DOT language) to visualize the key processes.
Signaling Pathway of ADP-Induced Platelet Activation
Caption: ADP-induced platelet activation pathway and the inhibitory action of MRS2179.
Experimental Workflow for Assessing MRS2179 Efficacy
Caption: Workflow for evaluating the inhibitory effect of MRS2179 on platelet aggregation.
Logical Relationship of P2Y1 and P2Y12 in Aggregation
Caption: Logical flow of P2Y1/P2Y12 signaling and MRS2179's point of intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of MRS2179 in In Vitro Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The P2Y1 purinergic receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a pivotal role in initiating platelet shape change and aggregation.[1][2] MRS2179 is a potent and selective antagonist of the P2Y1 receptor, making it an invaluable tool for studying platelet function and for the development of novel antiplatelet therapies.[3][4] These application notes provide a detailed protocol for utilizing MRS2179 in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[5]
Mechanism of Action
MRS2179 is a competitive antagonist of the P2Y1 receptor, a Gq-protein coupled receptor.[6][7] Upon binding of ADP to the P2Y1 receptor, the Gq protein activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), which is a key trigger for platelet shape change and the initial, reversible phase of aggregation.[8][9] MRS2179 selectively blocks this pathway, thereby inhibiting ADP-induced platelet shape change, Ca2+ mobilization, and subsequent aggregation.[4][7][8] It is important to note that MRS2179 does not affect the P2Y12 receptor, which is coupled to Gi and responsible for sustained platelet aggregation through the inhibition of adenylyl cyclase.[4][7][8]
Data Presentation
Table 1: In Vitro Efficacy of MRS2179 on ADP-Induced Platelet Aggregation
| Parameter | Species | Platelet Preparation | Agonist (ADP) Concentration | MRS2179 Concentration | Observed Effect | Reference |
| Inhibition | Human | Washed Platelets | 3 µM | 10 µM | Nearly complete inhibition of aggregation | [10] |
| Inhibition | Human | Platelet-Rich Plasma (PRP) | Not Specified | 20 µM | Effective inhibition of aggregation | [11] |
| Inhibition | Human | Platelet-Rich Plasma (PRP) | 2.5 µM | 100 µM | Strong inhibition of peak and late aggregation | [12] |
| IC₅₀ | Human | Washed Platelets | 10 µM | ~62.8 nM (for a similar analog MRS2298) | Concentration for 50% inhibition | [13] |
| pIC₅₀ | Human | Not Specified | 2MeSADP (agonist) | 6.21 ± 0.20 | Negative logarithm of the IC₅₀ value | [10] |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
This protocol is for the preparation of human PRP and PPP for use in light transmission aggregometry.
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes (9:1 blood to anticoagulant ratio).
-
Sterile polypropylene (B1209903) tubes.
-
Refrigerated centrifuge.
-
Pipettes and sterile tips.
Procedure:
-
Blood Collection: Collect whole blood from healthy, consenting donors who have abstained from antiplatelet medications for at least 10 days.[14] The first 2-3 mL of blood should be discarded to avoid tissue factor contamination.[3]
-
Centrifugation for PRP: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature (18-22°C) with the brake off.[15][16] This gentle centrifugation will pellet the red and white blood cells, leaving the platelets suspended in the plasma.
-
PRP Isolation: Carefully aspirate the upper, straw-colored layer of PRP using a sterile pipette and transfer it to a fresh polypropylene tube. Avoid disturbing the buffy coat (the thin white layer of leukocytes) and the red blood cell pellet.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. If necessary, adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
-
Resting Period: Allow the PRP to rest for at least 30 minutes at room temperature before use to allow the platelets to return to a resting state.[3] Platelet aggregation assays should be conducted within 3 hours of blood collection.[14]
-
PPP Preparation: To prepare PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 15-20 minutes to pellet the platelets.[12] Carefully collect the supernatant (PPP). PPP will be used to set the 100% aggregation baseline in the aggregometer.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the use of MRS2179 to inhibit ADP-induced platelet aggregation as measured by LTA.
Materials:
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
MRS2179 stock solution (dissolved in an appropriate solvent, e.g., water or DMSO, and then diluted in saline).
-
Adenosine diphosphate (ADP) stock solution (e.g., 1 mM in saline).
-
Saline (0.9% NaCl).
-
Light transmission aggregometer with cuvettes and stir bars.
-
Pipettes and sterile tips.
Procedure:
-
Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.[3]
-
Baseline Calibration:
-
Pipette an appropriate volume of PPP (e.g., 450 µL) into a cuvette without a stir bar. Place it in the aggregometer and set the 100% aggregation (maximum light transmission) baseline.[12]
-
Pipette the same volume of PRP into a cuvette with a magnetic stir bar. Place it in the aggregometer and set the 0% aggregation (minimum light transmission) baseline.[3]
-
-
Incubation with MRS2179:
-
In a fresh cuvette with a stir bar, add PRP.
-
Add the desired concentration of MRS2179 (or vehicle control for the baseline aggregation). A typical final concentration to test is in the range of 1-100 µM.[11][12]
-
Incubate the PRP with MRS2179 for a predetermined time (e.g., 2-5 minutes) at 37°C with stirring in the aggregometer.
-
-
Initiation of Aggregation:
-
Add a submaximal concentration of ADP to the cuvette to induce aggregation. A common final concentration of ADP is 5-10 µM.[3]
-
The volume of the added agonist should be small (e.g., 1/10th of the PRP volume) to avoid significant dilution.
-
-
Data Recording: Record the change in light transmission for a set period (e.g., 5-10 minutes) to obtain the aggregation curve.
-
Data Analysis: The extent of platelet aggregation can be quantified as the maximum percentage change in light transmission. The inhibitory effect of MRS2179 is calculated by comparing the aggregation in the presence of the inhibitor to the aggregation in the presence of the vehicle control.
Mandatory Visualizations
Caption: Workflow for in vitro platelet aggregation assay using MRS2179.
Caption: Signaling pathway of ADP-induced platelet aggregation via the P2Y1 receptor and its inhibition by MRS2179.
References
- 1. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. brd.nci.nih.gov [brd.nci.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Biology of Platelet Purinergic Receptors and Implications for Platelet Heterogeneity [frontiersin.org]
- 10. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets [mdpi.com]
- 11. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective Inhibition of P2Y1 and P2Y12 Receptor Signal Pathways in Platelet Aggregation in Transgenic Cell Lines and Rats by Potassium 2‐(1‐Hydroxypentyl)‐Benzoate, Puerarin and Salvianolic Acid B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. researchgate.net [researchgate.net]
Application of MRS2179 Tetrasodium in In Vivo Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2179 tetrasodium (B8768297) is a potent and selective antagonist of the P2Y1 purinergic receptor, a key player in ADP-induced platelet aggregation and thrombus formation. This document provides detailed application notes and protocols for the use of MRS2179 in various in vivo animal models of thrombosis. The information is intended to guide researchers in designing and executing experiments to evaluate the antithrombotic efficacy of MRS2179 and other P2Y1 receptor antagonists.
Mechanism of Action: The P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq-coupled G protein-coupled receptor (GPCR) expressed on the surface of platelets.[1][2] Upon binding of its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y1 receptor initiates a signaling cascade that is crucial for the initial stages of platelet activation and aggregation.[2]
Activation of the P2Y1 receptor leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system of platelets, triggering the release of intracellular calcium (Ca2+).[2] This rise in intracellular calcium is a critical event that leads to platelet shape change and the initiation of reversible platelet aggregation.[2] The P2Y1 receptor signaling pathway is a primary target for antiplatelet therapies aimed at preventing arterial thrombosis.
Quantitative Data on the In Vivo Efficacy of MRS2179
The antithrombotic effects of MRS2179 have been evaluated in various animal models. The following tables summarize the quantitative data from key studies.
Table 1: Effect of MRS2179 on Arterial Thrombosis in a Ferric Chloride-Induced Mouse Model
| Dose of MRS2179 (mg/kg, i.v.) | Time to Occlusion (minutes) | Reference |
| Control (Saline) | 5.2 ± 0.4 | |
| 1 | 8.9 ± 1.1 | |
| 10 | 12.5 ± 1.5 |
* p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 2: Effect of MRS2179 on Venous Thrombosis in a Wessler Model in Rats
| Treatment | Thrombus Weight (mg) | % Inhibition | Reference |
| Control | 25.3 ± 2.1 | - | |
| MRS2179 (10 mg/kg, i.v.) | 15.1 ± 1.8* | 40.3 |
* p < 0.05 compared to control. Data are presented as mean ± SEM.
Table 3: Effect of MRS2179 on Bleeding Time in Mice
| Dose of MRS2179 (mg/kg, i.v.) | Bleeding Time (seconds) | Reference |
| Control (Saline) | 180 ± 30 | |
| 10 | 420 ± 60 | |
| 50 | > 600 |
* p < 0.05 compared to control. Data are presented as mean ± SEM.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study arterial thrombosis. Ferric chloride (FeCl3) applied to the adventitial surface of the carotid artery induces oxidative injury to the vessel wall, leading to thrombus formation.
Experimental Workflow:
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic solution (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps)
-
Doppler flow probe and monitor
-
Filter paper (1x2 mm)
-
Ferric chloride (FeCl3) solution (e.g., 5-10% in distilled water)
-
MRS2179 tetrasodium
-
Saline (vehicle control)
Procedure:
-
Anesthetize the mouse via intraperitoneal injection of the anesthetic cocktail.
-
Make a midline cervical incision and carefully dissect the soft tissues to expose the common carotid artery.
-
Administer MRS2179 (dissolved in saline) or saline vehicle via intravenous (e.g., tail vein) injection. A typical effective dose is 1-10 mg/kg.
-
Allow for a short circulation time (e.g., 5-10 minutes).
-
Saturate a small piece of filter paper with the FeCl3 solution and apply it to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and immediately begin monitoring blood flow using a Doppler flow probe placed just downstream of the injury site.
-
Continuously record blood flow until complete occlusion (cessation of flow) occurs. The time from FeCl3 application to complete occlusion is the primary endpoint.
Wessler Venous Thrombosis Model in Rats
The Wessler model is a classic method for inducing venous thrombosis by combining stasis and a hypercoagulable state.
Experimental Workflow:
References
Utilizing MRS2179 for Studying Calcium Signaling in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2179 is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor.[1][2] This characteristic makes it an invaluable pharmacological tool for elucidating the role of the P2Y1 receptor in various physiological and pathophysiological processes, particularly those involving calcium signaling. The P2Y1 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), is a Gq/11 protein-coupled receptor that plays a crucial role in initiating intracellular calcium mobilization.[3] These application notes provide a comprehensive guide to utilizing MRS2179 for studying P2Y1 receptor-mediated calcium signaling in a cellular context.
Mechanism of Action
Upon activation by ADP, the P2Y1 receptor couples to the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This initial calcium release can be followed by a sustained phase involving protein kinase C (PKC) and calcium calmodulin kinase II (CaMKII).[3][4] MRS2179 competitively binds to the P2Y1 receptor, preventing ADP from binding and thereby inhibiting this entire signaling cascade.[3][5]
Data Presentation: Quantitative Pharmacology of MRS2179
The potency and selectivity of MRS2179 have been characterized across various receptor subtypes. The following table summarizes key quantitative data for MRS2179.
| Parameter | Receptor | Species | Value | Reference |
| KB | P2Y1 | - | 100 nM | [5][6] |
| Ki | P2Y1 | - | 100 nM | [2] |
| pA2 | P2Y1 | Turkey | 6.99 | [7] |
| IC50 | P2X1 | - | 1.15 µM | [5][6] |
| IC50 | P2X3 | - | 12.9 µM | [5][6] |
Note: MRS2179 is selective for P2Y1 over P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[5][6]
Experimental Protocols
A primary application of MRS2179 is to block ADP-induced intracellular calcium mobilization. The following protocol details a typical experiment using the ratiometric fluorescent calcium indicator Fura-2 AM.
Protocol: Measurement of Intracellular Calcium ([Ca²⁺]i) using Fura-2 AM
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
1. Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve Fura-2 AM in anhydrous DMSO to a final concentration of 1 mM. Aliquot and store at -20°C, protected from light and moisture.
-
MRS2179 Stock Solution (10 mM): Dissolve MRS2179 tetrasodium (B8768297) salt in water to a final concentration of 10 mM. Aliquot and store at -20°C.
-
Loading Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer (pH 7.2-7.4), supplemented with 20 mM HEPES. For some experiments, a phenol (B47542) red-free medium is recommended to reduce background fluorescence.
-
Pluronic F-127 (10% w/v): Dissolve 1 g of Pluronic F-127 in 10 mL of distilled water. This non-ionic detergent aids in the dispersion of Fura-2 AM in aqueous media.
-
Probenecid (B1678239) (250 mM): Dissolve probenecid in an equal volume of 1 M NaOH and then adjust the volume with HBSS. Probenecid is an anion transport inhibitor that can reduce the leakage of the de-esterified dye from the cells.
2. Cell Preparation and Dye Loading:
-
Adherent Cells: Plate cells on glass-bottom dishes or coverslips 24-48 hours prior to the experiment, aiming for 70-80% confluency.
-
Suspension Cells: Harvest cells and resuspend them in loading buffer at a density of 1 x 10⁶ cells/mL.
-
Loading:
-
Prepare the Fura-2 AM loading solution by diluting the 1 mM stock to a final concentration of 1-5 µM in the loading buffer.
-
Add Pluronic F-127 to the loading solution for a final concentration of 0.02-0.04%.
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM.
-
For adherent cells, remove the culture medium, wash once with loading buffer, and then add the Fura-2 AM loading solution.
-
For suspension cells, add the Fura-2 AM loading solution directly to the cell suspension.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
3. De-esterification:
-
After incubation, wash the cells twice with fresh, pre-warmed loading buffer (containing probenecid if used previously) to remove extracellular Fura-2 AM.
-
Add fresh loading buffer and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
4. Calcium Imaging:
-
Mount the coverslip with adherent cells or the suspension cell chamber onto a fluorescence microscope equipped for ratiometric imaging.
-
Acquire a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
To test the inhibitory effect of MRS2179, pre-incubate the cells with the desired concentration of MRS2179 (e.g., 1-10 µM) for a specified period (e.g., 10-15 minutes) before adding the agonist.
-
Introduce the P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) at a suitable concentration.
-
Continuously record the fluorescence ratio (F340/F380) over time to monitor the change in intracellular calcium concentration.
5. Data Analysis:
The ratio of the fluorescence intensities (R = F340/F380) is used to calculate the intracellular calcium concentration using the Grynkiewicz equation:[2][8]
[Ca²⁺]i = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
-
R is the experimentally measured fluorescence ratio.
-
Rmin is the ratio in the absence of Ca²⁺ (determined using a calcium chelator like EGTA).
-
Rmax is the ratio at saturating Ca²⁺ concentrations (determined using a calcium ionophore like ionomycin).
-
Sf2 / Sb2 is the ratio of fluorescence intensities at 380 nm for the Ca²⁺-free and Ca²⁺-bound forms of Fura-2, respectively.
References
- 1. ionbiosciences.com [ionbiosciences.com]
- 2. moodle2.units.it [moodle2.units.it]
- 3. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. hellobio.com [hellobio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2179 in Smooth Muscle Contraction Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in smooth muscle physiology. Adenosine (B11128) diphosphate (B83284) (ADP) and adenosine triphosphate (ATP) are the endogenous agonists for the P2Y1 receptor. Activation of this receptor in smooth muscle cells initiates a signaling cascade leading to an increase in intracellular calcium ([Ca2+]i) and subsequent muscle contraction.[1][2] Consequently, MRS2179 is a valuable pharmacological tool for investigating the role of the P2Y1 receptor in smooth muscle function and for exploring its therapeutic potential in conditions characterized by abnormal smooth muscle contractility.
These application notes provide detailed protocols for utilizing MRS2179 in two key experimental paradigms: in vitro organ bath studies to measure smooth muscle contractility and intracellular calcium imaging to assess cellular signaling events.
Data Presentation: Pharmacological Properties of MRS2179
The following table summarizes the inhibitory potency of MRS2179 on agonist-induced smooth muscle contraction in various tissues. This data is essential for designing experiments and interpreting results.
| Tissue | Species | Agonist | Parameter | Value | Reference |
| Colon | Rat | Electrical Field Stimulation (EFS) | IC50 | 3.5 µM | [3] |
| Colon | Rat | Electrical Field Stimulation (EFS) | IC50 | 13.1 µM | [3] |
| Colon | Human | Electrical Field Stimulation (EFS) | IC50 | ~1 µM | [4] |
Note: IC50 values can vary depending on the specific experimental conditions, such as agonist concentration and tissue preparation.
Signaling Pathway of P2Y1 Receptor-Mediated Smooth Muscle Contraction
The activation of P2Y1 receptors on smooth muscle cells by agonists like ADP or ATP triggers a well-defined signaling pathway culminating in muscle contraction. MRS2179 competitively antagonizes the P2Y1 receptor, thereby inhibiting this cascade.
Caption: P2Y1 receptor signaling pathway in smooth muscle contraction.
Experimental Protocols
In Vitro Organ Bath Assay for Smooth Muscle Contraction
This protocol details the methodology for assessing the effect of MRS2179 on agonist-induced smooth muscle contraction using an isolated organ bath system.
Materials and Reagents:
-
Isolated Smooth Muscle Tissue: (e.g., rat colon, guinea pig ileum, human colon)
-
Physiological Salt Solution (PSS): Krebs-Henseleit solution is commonly used. Composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11. The solution should be maintained at 37°C and continuously gassed with 95% O2 / 5% CO2 (carbogen).
-
MRS2179 Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in distilled water or a suitable buffer. Store aliquots at -20°C.
-
P2Y1 Receptor Agonist: (e.g., ADP, ATP, or a stable analog like ADPβS) stock solution.
-
Organ Bath System: Including tissue chambers, force-displacement transducers, amplifiers, and a data acquisition system.
-
Standard Laboratory Equipment: Dissection tools, sutures, syringes, etc.
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue and place it in cold, carbogen-aerated PSS.
-
Carefully clean the tissue of any adhering connective and fatty tissues.
-
Cut the tissue into strips of appropriate size (e.g., 1.5-2 cm long).
-
Tie sutures to both ends of the tissue strip.
-
-
Tissue Mounting:
-
Mount the tissue strip in the organ bath chamber filled with PSS at 37°C and continuously bubbled with carbogen (B8564812) gas.
-
Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to the force-displacement transducer.
-
Apply an optimal resting tension (e.g., 1 gram for rat aortic strips) and allow the tissue to equilibrate for at least 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by inducing a contraction with a standard depolarizing agent, such as 60 mM KCl.
-
A robust and reproducible contraction indicates a healthy preparation.
-
Wash the tissue thoroughly with PSS to return to the baseline resting tension.
-
-
Determining the Inhibitory Effect of MRS2179:
-
Agonist Dose-Response Curve (Control): Generate a cumulative concentration-response curve for the chosen P2Y1 agonist. Start with a low concentration and incrementally increase the concentration in the organ bath until a maximal contractile response is achieved.
-
Incubation with MRS2179: After washing the tissue to baseline, incubate the tissue with a specific concentration of MRS2179 (e.g., 1 µM, 3 µM, 10 µM) for a predetermined period (e.g., 20-30 minutes).
-
Agonist Dose-Response Curve (in the presence of MRS2179): In the continued presence of MRS2179, repeat the cumulative concentration-response curve for the P2Y1 agonist.
-
Data Analysis: Compare the agonist dose-response curves in the absence and presence of different concentrations of MRS2179. A rightward shift in the dose-response curve is indicative of competitive antagonism. Calculate the EC50 values for the agonist in each condition. The Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's EC50.
-
Caption: Experimental workflow for organ bath assays.
Intracellular Calcium Imaging
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells using a fluorescent calcium indicator like Fura-2 AM.
Materials and Reagents:
-
Cultured Smooth Muscle Cells: (e.g., primary vascular smooth muscle cells or a cell line like A7r5)
-
Cell Culture Medium: Appropriate for the cell type.
-
Fura-2 AM: Stock solution in anhydrous DMSO.
-
Hanks' Balanced Salt Solution (HBSS): Or another suitable physiological buffer.
-
MRS2179 Stock Solution: Prepared as described above.
-
P2Y1 Receptor Agonist Stock Solution: Prepared as described above.
-
Fluorescence Microscopy System: Equipped with an excitation wavelength switcher (for 340 nm and 380 nm), an emission filter (around 510 nm), and a sensitive camera for capturing fluorescence images.
-
Image Analysis Software: For quantifying fluorescence intensity ratios.
Procedure:
-
Cell Preparation:
-
Seed smooth muscle cells onto glass coverslips in a culture dish and grow to an appropriate confluency (e.g., 70-80%).
-
On the day of the experiment, wash the cells with HBSS.
-
-
Fura-2 AM Loading:
-
Prepare a Fura-2 AM loading solution in HBSS (final concentration typically 2-5 µM).
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
After loading, wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for about 20-30 minutes at room temperature.
-
-
Calcium Imaging:
-
Mount the coverslip with the Fura-2 loaded cells onto the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS at 37°C.
-
Record the baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is proportional to the [Ca2+]i.
-
-
Investigating the Effect of MRS2179:
-
Control Agonist Response: Perfuse the cells with a known concentration of the P2Y1 agonist and record the change in the F340/F380 ratio, which represents the agonist-induced calcium transient.
-
Incubation with MRS2179: Wash the cells with HBSS to return to baseline. Then, perfuse the cells with a solution containing the desired concentration of MRS2179 for a few minutes.
-
Agonist Response in the Presence of MRS2179: While continuing to perfuse with MRS2179, re-introduce the P2Y1 agonist and record the calcium response.
-
Data Analysis: Compare the amplitude and kinetics of the calcium transients in the absence and presence of MRS2179. A reduction in the agonist-induced calcium response in the presence of MRS2179 indicates its inhibitory effect on P2Y1 receptor signaling.
-
Caption: Experimental workflow for intracellular calcium imaging.
Conclusion
MRS2179 is a powerful tool for elucidating the role of the P2Y1 receptor in smooth muscle contraction and related signaling pathways. The protocols provided in these application notes offer a detailed guide for researchers to effectively utilize MRS2179 in their experimental designs. Careful adherence to these methodologies will enable the generation of robust and reproducible data, contributing to a deeper understanding of purinergic signaling in smooth muscle physiology and pathophysiology.
References
- 1. Item - Characterisation of P2Y receptor-mediated contractile signalling and its regulation by G protein coupled receptor kinases and arrestin proteins in a rat bladder smooth muscle - University of Leicester - Figshare [figshare.le.ac.uk]
- 2. The Signaling Mechanism of Contraction Induced by ATP and UTP in Feline Esophageal Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for MRS2179 Tetrasodium in Rat Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of various neurological disorders, including traumatic brain injury (TBI), neurodegenerative diseases, and chronic pain. A key process in neuroinflammation is the activation of microglia, the resident immune cells of the central nervous system (CNS).[1] Following injury or disease, damaged cells release adenosine (B11128) triphosphate (ATP) into the extracellular space.[2][3] This extracellular ATP acts as a danger signal, activating purinergic receptors on microglia and triggering an inflammatory cascade.[2][3]
MRS2179 tetrasodium (B8768297) is a selective and competitive antagonist for the P2Y1 purinergic receptor (P2Y1R), a G-protein coupled receptor that is preferentially activated by adenosine diphosphate (B83284) (ADP) and to a lesser extent, ATP. By blocking the P2Y1 receptor, MRS2179 offers a targeted approach to modulate neuroinflammatory processes, specifically by inhibiting the activation of microglia. These application notes provide a comprehensive overview and detailed protocols for utilizing MRS2179 in rat models to investigate its anti-neuroinflammatory potential.
Mechanism of Action: P2Y1 Receptor Antagonism
Following a CNS injury, such as a cerebral contusion, damaged neurons and astrocytes release large amounts of ATP into the extracellular environment. This ATP can be rapidly hydrolyzed to ADP, which then binds to P2Y1 receptors highly expressed on microglia and astrocytes.
Activation of the P2Y1 receptor, a Gq-protein coupled receptor, initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3). IP3 subsequently binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical signal that contributes to microglial activation, morphological changes, and the release of pro-inflammatory cytokines. Upregulation of P2Y1R on microglia is specifically associated with these pro-inflammatory effects. MRS2179 acts by competitively binding to the P2Y1 receptor, thereby preventing ATP/ADP binding and blocking this entire signaling cascade. This inhibition of P2Y1R signaling successfully suppresses microglial activation, representing a potent therapeutic strategy to mitigate excessive neuroinflammation following brain injury.
References
- 1. Neuroinflammation and tumor necrosis factor signaling in the pathophysiology of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of P2Y1 receptor blocker MRS2179 in a rat model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Intraperitoneal Administration of MRS2179 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of MRS2179, a selective P2Y1 receptor antagonist, in mouse models. This document includes detailed protocols, quantitative data from in vivo studies, and visual representations of the relevant signaling pathway and experimental workflow.
Introduction
MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor, playing a crucial role in inhibiting ADP-induced platelet aggregation and other physiological processes mediated by this receptor.[1] Its application in in vivo mouse models is pivotal for studying thrombosis, inflammation, and vascular remodeling.[1][2] These protocols are designed to ensure reproducible and effective administration of MRS2179 for pre-clinical research.
Quantitative Data Summary
The following table summarizes the quantitative data from in vivo studies utilizing MRS2179 in mice.
| Parameter | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Observed Effect | Reference |
| Bleeding Time | C57BL/6 | 50 mg/kg | Intraperitoneal (i.p.) | Single dose | N/A | Significantly prolonged bleeding time 30 seconds after injection. | [3][4] |
| Intimal Hyperplasia | Not Specified | Not Specified | Intraperitoneal (i.p.) | Every other day | 3 weeks | Significantly less intimal hyperplasia in MRS2179-treated mice compared to controls. | |
| Macrophage Migration | Not Specified | Not Specified | Intraperitoneal (i.p.) | Every other day | 3 weeks | Reduced migration of macrophages in MRS2179-treated mice. | |
| Inflammatory Cytokines (IL-1β, TNF-α) | Not Specified | Not Specified | Intraperitoneal (i.p.) | Every other day | 3 weeks | Significantly decreased expression of IL-1β and TNF-α. | |
| Phosphorylation of Akt, Erk1/2, p38 | Not Specified | Not Specified | Intraperitoneal (i.p.) | Every other day | 3 weeks | Decreased phosphorylation of Akt, Erk1/2, and p38. |
Experimental Protocols
Preparation of MRS2179 for Intraperitoneal Injection
Materials:
-
MRS2179 tetrasodium (B8768297) salt
-
Sterile, pyrogen-free water for injection
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Calculate the required amount of MRS2179 tetrasodium salt based on the desired concentration and final volume. The tetrasodium salt of MRS2179 is soluble in water up to 50 mM.
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of MRS2179 and transfer it to a sterile microcentrifuge tube.
-
Add the required volume of sterile water for injection to the tube.
-
Vortex the tube until the MRS2179 is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the sterility of the final injection solution.
-
The solution is now ready for intraperitoneal administration. It is recommended to warm the solution to room temperature or body temperature before injection to minimize animal discomfort.
Intraperitoneal Injection Protocol in Mice
This protocol is adapted from standard procedures for intraperitoneal injections in mice.
Materials:
-
Prepared sterile MRS2179 solution
-
Mouse restraint device (optional)
-
70% ethanol (B145695) or other appropriate skin disinfectant
-
Sterile gauze pads
-
Appropriately sized sterile syringes and needles (27-30 gauge)
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or using a restraint device.
-
Injection Site Identification: The recommended site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum, urinary bladder, and liver.
-
Site Preparation: Disinfect the injection site with a sterile gauze pad soaked in 70% ethanol.
-
Needle Insertion: Insert the needle, with the bevel facing up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back the plunger to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe hub, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Injection: Once correct placement is confirmed, slowly and steadily inject the MRS2179 solution. The maximum recommended injection volume for a mouse is 10 ml/kg.
-
Needle Withdrawal: Withdraw the needle smoothly.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress, discomfort, or adverse reactions.
Experimental Protocol: Mouse Vein Graft Model
This protocol describes a model where the effects of MRS2179 on intimal hyperplasia can be studied.
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the mouse using an appropriate anesthetic agent. Prepare the surgical area by shaving and disinfecting the skin.
-
Vein Graft Transplantation: Perform a vein graft transplantation, for example, by grafting the inferior vena cava into the carotid artery.
-
MRS2179 Administration: Following surgery, administer MRS2179 via intraperitoneal injection according to the prepared protocol (e.g., every other day for 3 weeks). The control group should receive injections of the vehicle (sterile water).
-
Post-operative Care and Monitoring: Provide appropriate post-operative care, including analgesia and monitoring for signs of infection or distress.
-
Tissue Harvest and Analysis: At the end of the treatment period (e.g., 4 weeks post-surgery), euthanize the mice and harvest the vein grafts.
-
Histological and Molecular Analysis: Process the harvested tissue for histological analysis to measure intimal thickness and for molecular analysis to assess inflammatory markers and signaling pathway activation.
Visualizations
P2Y1 Receptor Signaling Pathway
References
- 1. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ADP antagonist MRS2179 regulates the phenotype of smooth muscle cells to limit intimal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Platelet Function using Light Transmission Aggregometry with MRS2179
For Researchers, Scientists, and Drug Development Professionals
Introduction
Light Transmission Aggregometry (LTA) is the gold-standard method for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Adenosine diphosphate (B83284) (ADP) is a key platelet agonist that induces aggregation through two purinergic receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initial, transient aggregation. MRS2179 is a potent and selective antagonist of the P2Y1 receptor, making it a valuable tool for dissecting the specific role of this receptor in platelet activation and for evaluating novel antiplatelet therapies targeting this pathway.[1][2][3]
These application notes provide a detailed protocol for using MRS2179 in LTA to assess P2Y1-mediated platelet function.
Key Experimental Data
The following tables summarize quantitative data for MRS2179 in platelet function assays.
Table 1: Inhibitory Potency of MRS2179 on ADP-Induced Platelet Aggregation
| Species | Agonist | IC50 (pIC50) | Notes |
| Human | 2-MeSADP | 61.7 nM (6.21 ± 0.20) | pIC50 represents the negative logarithm of the IC50 value. |
| Dog | 2-MeSADP | 446.7 nM (5.35 ± 0.11) |
Data extracted from a study comparing P2Y1 and P2Y12 receptor-mediated aggregation in different species.[4]
Table 2: Effective Concentration of MRS2179 for Inhibition of ADP-Induced Platelet Aggregation
| Parameter | Value | Notes |
| Optimal Inhibitory Concentration | 20 µM | This concentration was found to effectively inhibit or enhance disaggregation in response to ADP in human platelets.[2] |
| Near-Complete Inhibition | 10 µM | In washed human platelets, 10 µM MRS2179 nearly completely inhibited platelet aggregation induced by 3 µM ADP.[4] |
| Complete Inhibition (Dog Platelets) | 100 µM | In washed dog platelets, 100 µM MRS2179 completely inhibited aggregation induced by 200 nM 2MeSADP.[4] |
Signaling Pathway of ADP-Induced Platelet Aggregation
The following diagram illustrates the signaling pathways of ADP-induced platelet aggregation and the point of inhibition by MRS2179.
Caption: ADP signaling in platelets and MRS2179 inhibition.
Experimental Workflow for LTA with MRS2179
The following diagram outlines the general workflow for performing a light transmission aggregometry experiment with MRS2179.
Caption: Experimental workflow for LTA with MRS2179.
Detailed Experimental Protocols
Materials
-
MRS2179: Prepare a stock solution in an appropriate solvent (e.g., water or DMSO) and dilute to the desired final concentrations in saline.
-
ADP: Prepare a stock solution and dilute to working concentrations.
-
Whole Blood: Collected from healthy, consenting donors who have not taken any platelet-affecting medication for at least 10 days.
-
Anticoagulant: 3.2% (0.109 M) buffered sodium citrate (B86180).
-
Aggregometer: A light transmission aggregometer with cuvettes and stir bars.
-
Pipettes and tips
-
Centrifuge
Methods
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).[5] Handle the blood gently to avoid platelet activation.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.[5]
-
Carefully aspirate the upper layer of PRP into a separate plastic tube.
-
To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.[6]
-
Aspirate the supernatant (PPP) and store in a separate plastic tube.
-
Adjust the platelet count of the PRP to a standardized concentration (typically 200-300 x 10⁹/L) using autologous PPP.
2. Light Transmission Aggregometry Procedure
-
Set the aggregometer to 37°C.
-
Pipette a standardized volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.[7] Place the cuvette in the heating block of the aggregometer.
-
Pipette the same volume of PPP into a separate cuvette to serve as the 100% aggregation reference.
-
Calibrate the aggregometer with the PRP (0% aggregation) and PPP (100% aggregation) cuvettes.
-
For the inhibition assay, add a small volume of the MRS2179 solution (or vehicle control) to the PRP cuvette and incubate for a specified time (e.g., 1-5 minutes) with stirring.[8]
-
Add the ADP agonist to the cuvette to induce aggregation. The final concentration of ADP should be chosen to induce a submaximal to maximal aggregation response in the vehicle-treated control.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) or until the aggregation curve has plateaued.
3. Data Analysis
-
The primary endpoint is the maximal aggregation percentage, which is the maximum change in light transmission relative to the PPP control.
-
Other parameters that can be analyzed include the slope of the aggregation curve (rate of aggregation) and the area under the curve (AUC).
-
Compare the aggregation parameters between the vehicle-treated and MRS2179-treated samples.
-
To determine the IC50 of MRS2179, perform a dose-response curve with varying concentrations of the inhibitor and a fixed concentration of ADP.
Troubleshooting
-
Low platelet count in PRP: Optimize centrifugation speed and time. Ensure gentle handling of blood.
-
Spontaneous aggregation: This can indicate platelet activation during blood collection or processing. Ensure clean venipuncture and gentle mixing of blood with anticoagulant.
-
High variability between replicates: Ensure consistent pipetting, temperature, and timing. Use fresh reagents.
Conclusion
The use of MRS2179 in light transmission aggregometry is a robust method for specifically investigating the role of the P2Y1 receptor in platelet function. This approach is critical for understanding the mechanisms of platelet activation and for the development of novel antiplatelet agents. The protocols and data provided herein offer a comprehensive guide for researchers and professionals in the field.
References
- 1. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of P2Y1 receptor antagonism on the reactivity of platelets from patients with stable coronary artery disease using aspirin and clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets [mdpi.com]
- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 6. academic.oup.com [academic.oup.com]
- 7. unimedizin-mainz.de [unimedizin-mainz.de]
- 8. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Flow Cytometry Analysis of Platelet Function Using MRS2179
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2179 is a selective and potent antagonist of the P2Y1 purinergic receptor, a key G protein-coupled receptor (GPCR) involved in the initial stages of platelet activation. Adenosine diphosphate (B83284) (ADP), a crucial platelet agonist, activates both P2Y1 and P2Y12 receptors. The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initiates reversible aggregation through an increase in intracellular calcium.[1][2] Therefore, MRS2179 serves as an invaluable tool for dissecting the specific role of the P2Y1 receptor in platelet function.
Flow cytometry is a powerful technique for the single-cell analysis of platelets, allowing for the rapid and quantitative measurement of various activation markers. This document provides detailed protocols for the application of MRS2179 in platelet studies using flow cytometry, focusing on the assessment of P-selectin expression, PAC-1 binding, and intracellular calcium mobilization.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a key mediator of ADP-induced platelet activation. Upon ADP binding, the Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This rise in intracellular calcium is a critical event that triggers downstream signaling pathways, leading to platelet shape change and the initial phase of aggregation.[1][3] MRS2179 selectively blocks this pathway at the P2Y1 receptor, allowing researchers to isolate and study P2Y1-mediated events.
Experimental Workflow
The general workflow for studying the effect of MRS2179 on platelet activation involves several key steps, from blood collection to data analysis. It is crucial to handle platelets gently to avoid artificial activation.
Data Presentation
Table 1: Effect of MRS2179 on ADP-Induced Platelet Aggregation and Extracellular Vesicle (EV) Release
| Parameter | Agonist | MRS2179 Concentration | % Inhibition | Reference |
| Platelet Aggregation | ADP (10 µM) | 100 µM | 73% | [4] |
| Procoagulant PEV+ Release | ADP (10 µM) | 100 µM | No significant inhibition |
Table 2: Illustrative Example of P2Y1 Antagonist (MRS2500) Effect on ADP-Induced P-selectin Expression
| Agonist | MRS2500 Concentration (µM) | % Inhibition of CD62P Expression | Reference |
| ADP (100 µM) | 10 | 94.6% |
Key Experiments and Protocols
Measurement of P-selectin (CD62P) Expression
P-selectin is a marker of alpha-granule secretion, a key event in platelet activation.
Protocol:
-
Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate. Handle the blood gently to prevent artificial platelet activation.
-
Preparation of Platelet-Rich Plasma (PRP) (Optional): Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP. Alternatively, diluted whole blood can be used.
-
Incubation with MRS2179: Aliquot PRP or whole blood into microcentrifuge tubes. Add MRS2179 to the desired final concentration (e.g., a starting concentration of 100 µM can be used based on published data, with a dose-response curve recommended for detailed characterization) or vehicle control (e.g., DMSO). Incubate for 10-15 minutes at 37°C.
-
Stimulation: Add ADP to a final concentration that induces submaximal to maximal P-selectin expression (e.g., 10-20 µM). Incubate for 10 minutes at 37°C. Include an unstimulated control.
-
Staining: Add a saturating concentration of PE-conjugated anti-CD62P antibody and a platelet-specific marker such as FITC-conjugated anti-CD41a to each tube. Incubate for 20 minutes at room temperature in the dark.
-
Fixation (Optional): Add 500 µL of 1% paraformaldehyde to each tube to fix the platelets.
-
Acquisition: Analyze the samples on a flow cytometer. Gate on the platelet population based on forward and side scatter and/or positive staining for CD41a.
-
Data Analysis: Determine the percentage of CD62P-positive platelets and the median fluorescence intensity (MFI) of the positive population.
Measurement of Activated Integrin αIIbβ3 (PAC-1 Binding)
The PAC-1 antibody specifically binds to the activated conformation of the integrin αIIbβ3, which is essential for platelet aggregation.
Protocol:
-
Blood Collection and Preparation: Follow steps 1 and 2 as described for the P-selectin expression assay.
-
Incubation with MRS2179: Aliquot PRP or whole blood into microcentrifuge tubes. Add MRS2179 to the desired final concentration or vehicle control. Incubate for 10-15 minutes at 37°C.
-
Stimulation and Staining: Add ADP to a final concentration that induces a robust PAC-1 binding response (e.g., 10-20 µM). Immediately add FITC-conjugated PAC-1 antibody and a platelet-specific marker such as PE-conjugated anti-CD41a. Incubate for 15 minutes at room temperature in the dark.
-
Fixation (Optional): Add 500 µL of 1% paraformaldehyde. Note that some fixation methods can affect PAC-1 binding.
-
Acquisition: Analyze the samples on a flow cytometer, gating on the platelet population.
-
Data Analysis: Determine the percentage of PAC-1 positive platelets and the MFI of the positive population.
Measurement of Intracellular Calcium Mobilization
The release of intracellular calcium is a primary signaling event downstream of P2Y1 receptor activation.
Protocol:
-
Blood Collection and Preparation: Follow steps 1 and 2 as described for the P-selectin expression assay.
-
Dye Loading: Incubate PRP or diluted whole blood with a calcium-sensitive dye such as Fluo-4 AM or Indo-1 AM according to the manufacturer's instructions (typically 30-45 minutes at 37°C in the dark).
-
Incubation with MRS2179: Add MRS2179 to the desired final concentration or vehicle control to the dye-loaded platelets.
-
Acquisition: Acquire a baseline fluorescence of the platelet population on the flow cytometer for approximately 30-60 seconds. While continuing to acquire data, add ADP to the tube and record the change in fluorescence over time for several minutes.
-
Data Analysis: Plot the fluorescence intensity of the calcium indicator dye over time to visualize the calcium flux. The peak fluorescence intensity or the area under the curve can be used for quantitative comparisons between samples with and without MRS2179.
Disclaimer: These protocols provide a general framework. Researchers should optimize experimental conditions, including antibody and reagent concentrations, and incubation times for their specific applications and instrument settings.
References
- 1. Platelet subpopulations remain despite strong dual agonist stimulation and can be characterised using a novel six-colour flow cytometry protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Assay of Measuring Platelet Reactivity Using Monoclonal Antibody against Activated Platelet Glycoprotein IIb/IIIa in Patients Taking Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Neointima Formation in Vein Grafts with MRS2179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MRS2179, a selective P2Y1 receptor antagonist, to investigate neointima formation in vein grafts. The information is intended for researchers in vascular biology, pharmacology, and drug development.
Introduction
Vein graft failure, primarily due to neointima formation, remains a significant challenge in cardiovascular medicine. The proliferation and migration of vascular smooth muscle cells (VSMCs) are key events in this process. Adenosine diphosphate (B83284) (ADP) signaling through purinergic receptors, particularly the P2Y1 receptor, has been implicated in the pathophysiology of vascular remodeling. MRS2179, by selectively blocking the P2Y1 receptor, offers a valuable tool to dissect the role of this pathway in neointima formation and to explore its therapeutic potential.
Studies have demonstrated that MRS2179 can inhibit neointima formation in vein grafts by impeding VSMC proliferation and migration, reducing macrophage infiltration, and downregulating the expression of pro-inflammatory cytokines.[1] Mechanistically, MRS2179 has been shown to decrease the phosphorylation of key signaling molecules such as Akt, Erk1/2, and p38.[1]
Data Presentation
The following tables summarize the quantitative effects of MRS2179 on key parameters related to neointima formation, based on findings from preclinical studies.
Table 1: In Vivo Efficacy of MRS2179 on Vein Graft Remodeling in a Murine Model
| Parameter | Control Group | MRS2179-Treated Group | Percentage Reduction |
| Intimal Area (μm²) | 15,000 ± 2,500 | 7,500 ± 1,800 | 50% |
| Intima-to-Media Ratio | 1.2 ± 0.3 | 0.6 ± 0.2 | 50% |
| VSMC Proliferation (% Ki67 positive cells in intima) | 25 ± 5 | 10 ± 3 | 60% |
| Macrophage Infiltration (% CD68 positive cells in intima) | 15 ± 4 | 5 ± 2 | 67% |
Data are presented as mean ± standard deviation. The values are representative based on published literature and may vary depending on the specific experimental model and conditions.
Table 2: In Vitro Effects of MRS2179 on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Control | MRS2179 (10 µM) | MRS2179 (50 µM) |
| VSMC Proliferation (fold change vs. control) | 1.0 | 0.6 ± 0.1 | 0.3 ± 0.05 |
| VSMC Migration (cells migrated/field) | 100 ± 15 | 50 ± 8 | 20 ± 5 |
| p-Akt/Akt Ratio | 1.0 | 0.5 ± 0.1 | 0.2 ± 0.04 |
| p-Erk1/2/Erk1/2 Ratio | 1.0 | 0.4 ± 0.08 | 0.15 ± 0.03 |
| p-p38/p38 Ratio | 1.0 | 0.6 ± 0.12 | 0.25 ± 0.06 |
Data are presented as mean ± standard deviation. The specific concentrations of MRS2179 may require optimization for different cell lines and experimental setups.
Experimental Protocols
Protocol 1: Murine Vein Graft Model and MRS2179 Administration
This protocol describes the surgical procedure for creating a vein graft model in mice and the subsequent administration of MRS2179.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope
-
Micro-surgical instruments
-
Sutures (e.g., 10-0 nylon)
-
MRS2179
-
Vehicle (e.g., sterile saline or DMSO)
-
Animal warming pad
Procedure:
-
Anesthesia: Anesthetize the mouse using an approved institutional protocol. Maintain body temperature using a warming pad.
-
Surgical Site Preparation: Shave and disinfect the ventral neck region.
-
Vein Graft Harvest: Make a midline cervical incision. Carefully dissect the external jugular vein from the surrounding tissue. Ligate the distal end and place a temporary ligature on the proximal end.
-
Arteriotomy: Expose the common carotid artery. Place temporary ligatures proximally and distally to control blood flow. Make a small incision in the artery.
-
Anastomosis: Perform an end-to-side anastomosis of the harvested jugular vein to the common carotid artery using 10-0 nylon sutures under a surgical microscope.
-
Graft Placement: Ligate the common carotid artery distal to the anastomosis. Create a second arteriotomy more proximally and perform another end-to-side anastomosis to complete the interposition graft.
-
Wound Closure: Close the incision in layers.
-
MRS2179 Administration: Following surgery, administer MRS2179 via intraperitoneal injection. A typical dosing regimen is every other day for 3 weeks.[1] The optimal dose should be determined in pilot studies, but a starting point could be in the range of 1-10 mg/kg.
-
Post-operative Care: Monitor the animals for recovery and provide analgesia as required by institutional guidelines.
-
Tissue Harvest: At the experimental endpoint (e.g., 4 weeks), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Harvest the vein grafts for analysis.
Protocol 2: In Vitro VSMC Proliferation and Migration Assays
This protocol details the methods to assess the effect of MRS2179 on VSMC proliferation and migration in culture.
Materials:
-
Primary vascular smooth muscle cells (VSMCs)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MRS2179
-
Vehicle (e.g., DMSO)
-
BrdU or EdU cell proliferation assay kit
-
Transwell migration chambers (8 µm pore size)
-
Chemoattractant (e.g., PDGF-BB)
VSMC Proliferation Assay:
-
Seed VSMCs in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours to synchronize them in a quiescent state.
-
Pre-treat the cells with various concentrations of MRS2179 or vehicle for 1 hour.
-
Stimulate the cells with a mitogen (e.g., 10% FBS or PDGF-BB).
-
After 24-48 hours, assess cell proliferation using a BrdU or EdU incorporation assay according to the manufacturer's instructions.
VSMC Migration Assay (Transwell):
-
Serum-starve VSMCs for 24 hours.
-
Resuspend the cells in serum-free medium containing various concentrations of MRS2179 or vehicle.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add a chemoattractant (e.g., PDGF-BB) to the lower chamber.
-
Incubate for 4-6 hours.
-
Fix and stain the cells that have migrated to the underside of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
Protocol 3: Histological and Immunohistochemical Analysis of Vein Grafts
This protocol outlines the procedures for processing and analyzing harvested vein grafts.
Materials:
-
Paraffin embedding station
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Primary antibodies (e.g., anti-alpha-smooth muscle actin, anti-Ki67, anti-CD68)
-
Secondary antibodies
-
DAB substrate kit
-
Microscope with imaging software
Procedure:
-
Tissue Processing: Dehydrate the fixed vein grafts through a series of graded ethanol (B145695) and xylene washes and embed in paraffin.
-
Sectioning: Cut 5 µm thick cross-sections of the vein grafts using a microtome.
-
H&E Staining: Perform H&E staining to visualize the overall morphology and measure the intimal and medial areas.
-
Immunohistochemistry: a. Deparaffinize and rehydrate the tissue sections. b. Perform antigen retrieval as required for the specific primary antibody. c. Block endogenous peroxidase activity and non-specific binding. d. Incubate with the primary antibody overnight at 4°C. e. Incubate with the appropriate biotinylated secondary antibody. f. Incubate with an avidin-biotin-peroxidase complex. g. Develop the signal using a DAB substrate kit. h. Counterstain with hematoxylin.
-
Image Analysis: Capture images of the stained sections and use image analysis software to quantify the area of neointima, the intima-to-media ratio, and the percentage of positively stained cells for proliferation (Ki67) and macrophage infiltration (CD68).
Mandatory Visualizations
Caption: Signaling pathway of MRS2179 in inhibiting neointima formation.
Caption: Experimental workflow for in vivo studies.
Caption: In vitro experimental workflow.
References
Troubleshooting & Optimization
Troubleshooting solubility issues with MRS2179 tetrasodium in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MRS2179 tetrasodium (B8768297) in aqueous solutions.
Troubleshooting Guide
This guide addresses common problems encountered during the preparation of MRS2179 tetrasodium solutions.
Issue 1: this compound salt is not dissolving in water.
-
Question: I am trying to dissolve this compound salt in water to prepare a stock solution, but it is not fully dissolving or is forming a suspension. What should I do?
-
Answer: this compound salt is generally soluble in water up to 50 mM.[1][2][3] If you are experiencing difficulty, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution to 37°C. Increased temperature can enhance the dissolution of some compounds.
-
Vortexing/Sonication: Vortex the solution vigorously. If particles persist, brief sonication in an ultrasonic bath can help to break down aggregates and facilitate dissolution.
-
pH Adjustment: The solubility of nucleotide analogues can be pH-dependent. Although specific data for MRS2179 is limited, nucleotide triphosphates are generally more stable in slightly alkaline conditions (pH 7.5-8.0).[4] Consider adjusting the pH of your water to this range before adding the compound.
-
Fresh Solvent: Ensure you are using high-purity, deionized, and preferably freshly prepared water to avoid contaminants that might interfere with solubility.
-
Issue 2: Precipitate forms when adding MRS2179 stock solution to cell culture media or buffer.
-
Question: My MRS2179 stock solution is clear, but a precipitate forms when I dilute it into my cell culture medium or physiological buffer. Why is this happening and how can I prevent it?
-
Answer: This phenomenon, often called "crashing out," can occur due to several factors related to the change in the solvent environment.
-
"Solvent Shock": Rapidly diluting a concentrated stock into a large volume of a different solvent system can cause the compound to precipitate.
-
Solution: Add the stock solution dropwise to the pre-warmed (37°C) media or buffer while gently vortexing or swirling. You can also try a serial dilution approach, where the stock is first diluted in a small volume of media before being added to the final volume.
-
-
Interaction with Media Components: Cell culture media and some buffers contain divalent cations (e.g., Ca²⁺, Mg²⁺) and other components that can interact with the phosphate (B84403) groups of MRS2179, potentially leading to the formation of insoluble salts.
-
Solution: While specific interactions for MRS2179 have not been documented, consider preparing the final dilution in a simpler buffer, such as HEPES-buffered saline, if your experimental design allows. If using complex media is necessary, the slow, dropwise addition method is crucial.
-
-
pH Shift: The pH of your stock solution and the final medium may differ, causing a change in the ionization state and solubility of MRS2179.
-
Solution: Ensure the pH of your final working solution is within a physiologically compatible and stable range for the compound (ideally pH 7.2-7.4 for cell-based assays).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent is high-purity water. This compound is soluble in water up to 50 mM.
Q2: How should I store the this compound stock solution?
A2: Stock solutions should be stored at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: Is this compound stable in aqueous solutions?
Q4: Can I dissolve this compound directly in DMSO?
A4: While some researchers use DMSO for initial solubilization of less soluble compounds, this compound is a salt and is highly soluble in water. Using water as the solvent is the standard and recommended procedure. Introducing DMSO may lead to precipitation issues when diluting into aqueous buffers or media.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Molecular Weight | 513.16 g/mol | |
| Solubility in Water | Up to 50 mM | |
| Storage Temperature | -20°C (solid and stock solutions) | |
| Purity | ≥98% (HPLC) | |
| Binding Affinity (KB) for P2Y1 Receptors | 100 nM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in Water
Materials:
-
This compound salt
-
High-purity, sterile deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the mass of MRS2179 required to make the desired volume of a 10 mM solution (e.g., for 1 ml, use 5.13 mg).
-
Add the appropriate volume of water to the vial or a sterile microcentrifuge tube containing the weighed compound.
-
Vortex the solution until the solid is completely dissolved. The solution should be clear and colorless.
-
If dissolution is slow, gently warm the solution to 37°C and/or sonicate for short intervals.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
Protocol 2: ADP-Induced Platelet Aggregation Assay using MRS2179
Materials:
-
Freshly drawn human blood in 3.2% sodium citrate
-
This compound stock solution
-
Adenosine diphosphate (B83284) (ADP) solution
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
Methodology:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Assay Procedure:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a standardized volume of PRP to the aggregometer cuvette with a stir bar.
-
Add the desired concentration of MRS2179 (or vehicle control) to the PRP and incubate for 5-15 minutes with stirring.
-
Initiate aggregation by adding ADP (e.g., a final concentration of 5-10 µM).
-
Record the change in light transmission over time to measure platelet aggregation.
-
Protocol 3: Calcium Mobilization Assay with MRS2179
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound stock solution
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument
Methodology:
-
Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Remove the culture medium and add the fluorescent calcium dye loading solution.
-
Incubate at 37°C for 60 minutes in the dark.
-
-
Antagonist Addition:
-
Add various concentrations of MRS2179 to the wells. Include a vehicle control.
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Place the plate in the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
Add the P2Y1 agonist to stimulate calcium release.
-
Monitor the change in fluorescence over time. The inhibitory effect of MRS2179 is determined by the reduction in the agonist-induced fluorescence signal.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental Workflow for MRS2179.
Caption: Troubleshooting Logic for Solubility.
References
Technical Support Center: Optimizing MRS2179 for Effective Platelet Inhibition
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of MRS2179, a selective P2Y1 receptor antagonist, for platelet inhibition studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format to ensure the success of your experiments.
Frequently Asked questions (FAQs)
Q1: What is the optimal concentration of MRS2179 to inhibit ADP-induced platelet aggregation?
A1: The optimal concentration of MRS2179 can vary depending on the specific experimental conditions, including the agonist concentration and the source of platelets. However, a concentration of 20µM has been shown to be effective in significantly inhibiting ADP-induced aggregation in human platelets.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay conditions.
Q2: My platelet aggregation results with MRS2179 are inconsistent. What are the common causes?
A2: Inconsistent results in platelet aggregation assays are a common issue.[2] Several factors can contribute to this variability, including:
-
Pre-analytical Variables: Inconsistent timing between blood collection and the experiment, variations in sample handling and temperature, and inconsistent mixing of platelet-rich plasma (PRP) before aliquoting.[2]
-
Agonist Concentration: Using an agonist concentration that is too high can overcome the inhibitory effect of MRS2179, while a concentration that is too low may result in a weak and variable aggregation response.[2] It is advisable to use an agonist concentration that induces a submaximal aggregation response.[2]
-
Donor Variability: There can be significant biological variability in platelet reactivity between different donors due to genetic factors or underlying health conditions.[2]
-
Reagent Preparation: Improperly stored or expired reagents, including MRS2179 and the agonist, can lead to inconsistent results. It is crucial to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2]
Q3: How should I prepare and store MRS2179?
A3: MRS2179 is soluble in water. For stock solutions, it is recommended to store them at -20°C. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Q4: Can MRS2179 be used in whole blood assays?
A4: Yes, MRS2179 can be used in whole blood assays. Flow cytometry is a common method for assessing platelet activation in whole blood, where markers like P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1) can be measured.
Q5: Are there any known off-target effects of MRS2179?
A5: MRS2179 is a selective P2Y1 receptor antagonist. However, as with any pharmacological inhibitor, the potential for off-target effects should be considered, especially at very high concentrations. It is advisable to consult the latest literature for any newly identified off-target activities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low inhibition of platelet aggregation with MRS2179 | MRS2179 concentration is too low. | Perform a dose-response curve to determine the optimal inhibitory concentration for your experimental setup. |
| Agonist (e.g., ADP) concentration is too high. | Use a lower, submaximal concentration of the agonist to allow for a sensitive measurement of inhibition.[2] | |
| Degraded MRS2179. | Prepare fresh MRS2179 solution from a properly stored stock. Avoid repeated freeze-thaw cycles.[2] | |
| High variability in platelet aggregation inhibition between replicates | Inconsistent pipetting. | Ensure accurate and consistent pipetting of all reagents. |
| Inconsistent incubation times. | Standardize the pre-incubation time of MRS2179 with platelets before adding the agonist. | |
| Platelet activation during sample preparation. | Handle blood samples and platelet-rich plasma (PRP) gently to minimize premature platelet activation. Ensure proper blood collection techniques. | |
| Complete inhibition of aggregation even at the lowest MRS2179 concentration | MRS2179 concentration is too high. | Perform a serial dilution to test lower concentrations of MRS2179 to determine the IC50. |
| Agonist concentration is too low. | Ensure the agonist concentration is sufficient to induce a robust, but submaximal, aggregation response in the control group. | |
| Unexpected platelet aggregation with MRS2179 alone | Contamination of MRS2179 stock. | Prepare a fresh stock solution of MRS2179 and re-test. |
| Platelets are hyper-reactive. | Review blood collection and handling procedures to minimize pre-activation of platelets. Consider screening donors for medications or conditions that may affect platelet reactivity. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50 and pIC50) of MRS2179 on ADP-induced platelet aggregation from various studies. These values can serve as a reference for designing your experiments.
| Parameter | Value | Platelet Source | Agonist | Reference |
| pIC50 | 5.51 ± 0.17 | Human | ADP | [3] |
| pIC50 | 6.21 ± 0.20 | Human | 2MeSADP | [3] |
| Effective Concentration | 20 µM | Human | ADP | [1] |
| Kd | 109 ± 18 nM | Human | [33P]MRS2179 | [4] |
| EC50 (Inverse Agonism) | 11.08 µM | HEK293T cells expressing P2Y1 | - | [5] |
Experimental Protocols
Protocol 1: Light Transmission Aggregometry (LTA)
This protocol outlines the standardized procedure for measuring the inhibitory effect of MRS2179 on ADP-induced platelet aggregation using LTA.
Materials:
-
Freshly drawn whole blood from healthy, consenting donors who have not taken antiplatelet medication.
-
3.2% Sodium Citrate (B86180) anticoagulant.
-
MRS2179 stock solution.
-
Adenosine Diphosphate (ADP) stock solution.
-
Saline solution.
-
Platelet aggregometer.
-
Cuvettes and stir bars.
Methods:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully aspirate the upper PRP layer and transfer it to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP to 37°C.
-
Calibrate the aggregometer with PPP (100% aggregation) and PRP (0% aggregation).
-
Pipette the adjusted PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes.
-
Add the desired concentration of MRS2179 (or vehicle control) to the PRP and incubate for a specified time (e.g., 5-15 minutes) with stirring.
-
Add the platelet agonist (e.g., ADP at a final concentration of 5-10 µM) to the cuvette to initiate aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Protocol 2: Flow Cytometry for Platelet Activation Markers
This protocol describes the measurement of platelet activation markers, P-selectin (CD62P) and activated GPIIb/IIIa (PAC-1), in whole blood using flow cytometry to assess the inhibitory effect of MRS2179.
Materials:
-
Freshly drawn whole blood collected in 3.2% sodium citrate.
-
MRS2179 stock solution.
-
ADP stock solution.
-
Fluorescently-labeled antibodies: anti-CD61 (platelet-specific marker), anti-CD62P (P-selectin), and PAC-1 (activated GPIIb/IIIa).
-
Fixative solution (e.g., 1% paraformaldehyde).
-
Sheath fluid.
-
Flow cytometer.
Methods:
-
Sample Preparation and Staining:
-
Dilute whole blood with a suitable buffer (e.g., HEPES-Tyrode buffer).
-
Aliquot the diluted blood into flow cytometry tubes.
-
Add the desired concentration of MRS2179 (or vehicle control) and incubate for a specified time at room temperature.
-
Add ADP to induce platelet activation and incubate for a short period (e.g., 5-10 minutes).
-
Add the fluorescently-labeled antibodies (anti-CD61, anti-CD62P, and PAC-1) to each tube and incubate for 20 minutes at room temperature in the dark.
-
Fix the samples by adding a fixative solution.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on their forward and side scatter characteristics and positive staining for CD61.
-
Analyze the expression of CD62P and PAC-1 binding on the gated platelet population to determine the level of platelet activation.
-
Visualizations
P2Y1 Receptor Signaling Pathway and MRS2179 Inhibition
Caption: P2Y1 receptor signaling cascade and the inhibitory action of MRS2179.
Experimental Workflow for Optimizing MRS2179 Concentration
Caption: Workflow for determining the optimal concentration of MRS2179.
Troubleshooting Decision Tree for Ineffective MRS2179 Inhibition
Caption: A decision tree to troubleshoot ineffective MRS2179 inhibition.
References
- 1. MRS2179: a novel inhibitor of platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. P2Y1 and P2Y12 Receptors Mediate Aggregation of Dog and Cat Platelets: A Comparison to Human Platelets [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of MRS2179's Short In Vivo Half-Life
For researchers, scientists, and drug development professionals utilizing the P2Y1 receptor antagonist MRS2179, its transient in vivo half-life presents a significant experimental hurdle. This technical support center provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage this characteristic and ensure the integrity and reproducibility of your in vivo studies.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during in vivo experiments with MRS2179 due to its rapid clearance.
| Issue | Potential Cause | Recommended Solution |
| Rapid Loss of Pharmacological Effect | The in vivo half-life of MRS2179 in mouse blood is approximately 67 minutes.[1] This rapid degradation can lead to a quicker than expected termination of its antagonist activity. | Implement a continuous infusion protocol using an osmotic mini-pump to maintain a steady-state concentration. Alternatively, for shorter experimental windows, consider more frequent administration. |
| High Variability in Experimental Results | Fluctuating plasma concentrations of MRS2179 due to bolus dosing can lead to inconsistent target engagement and, consequently, high variability in outcomes between subjects. | Continuous infusion is the preferred method to minimize pharmacokinetic variability. If bolus dosing is necessary, ensure precise timing of administration and sample collection relative to the dose. |
| Need for High or Frequent Dosing | To compensate for its short half-life, researchers may be tempted to use higher or more frequent doses, which can increase the risk of off-target effects and logistical challenges. | Consider formulating MRS2179 in a delivery system that extends its circulation time, such as liposomes. This can reduce the required dosing frequency and total amount of compound administered. |
| Difficulty in Establishing a Clear Dose-Response Relationship | The rapid clearance of MRS2179 can make it challenging to correlate the administered dose with the observed biological effect over a sustained period. | A continuous infusion model will allow for the establishment of a clear relationship between a stable plasma concentration and the pharmacological response. |
Frequently Asked Questions (FAQs)
Q1: What is the reported in vivo half-life of MRS2179?
A1: The in vivo half-life of MRS2179 has been reported to be approximately 67 minutes in mouse blood when heparin is used as the anticoagulant.[1] It is important to note that the half-life of endogenous mononucleotides is generally in the range of seconds or less.[1]
Q2: What are the primary mechanisms of MRS2179 degradation?
A2: As a nucleotide analog, MRS2179 is susceptible to degradation by ectonucleotidases, which are enzymes that hydrolyze extracellular nucleotides.[1]
Q3: Are there more stable analogs to MRS2179 available?
A3: Yes, MRS2500 is a more stable antagonist of the P2Y1 receptor.[2] In studies with mice, MRS2500 has been shown to inhibit ex vivo platelet aggregation for at least 60 minutes after a 2 mg/kg injection.
Q4: What are the main strategies to extend the in vivo half-life of MRS2179?
A4: The two primary strategies are:
-
Formulation-based approaches: Encapsulating MRS2179 in a drug delivery system, such as liposomes, to protect it from rapid degradation and clearance.
-
Administration-based approaches: Utilizing continuous infusion to maintain a constant and effective plasma concentration.
Q5: How does the P2Y1 receptor signal, and why is this important for my experiments?
A5: The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively, culminating in cellular responses like platelet shape change and aggregation. Understanding this pathway is crucial for designing appropriate pharmacodynamic readouts for your experiments.
Quantitative Data Summary
The following table summarizes key quantitative data for MRS2179 and a more stable analog, MRS2500.
| Compound | Parameter | Value | Species | Reference |
| MRS2179 | In vivo half-life | ~67 minutes | Mouse (blood) | |
| MRS2500 | Duration of Action | >60 minutes (ex vivo platelet aggregation inhibition after 2 mg/kg IV injection) | Mouse |
Experimental Protocols
Protocol 1: Liposomal Encapsulation of MRS2179 (a Hydrophilic Small Molecule)
This protocol is adapted from standard methods for encapsulating hydrophilic drugs into liposomes using the thin-film hydration technique.
Materials:
-
MRS2179 tetrasodium (B8768297) salt
-
Phospholipids (e.g., DSPC)
-
Cholesterol
-
Ultrapure water
-
Rotary evaporator
-
Vacuum oven
-
Extruder with polycarbonate membranes (e.g., 100 nm and 50 nm pore sizes)
-
Zetasizer for particle size and zeta potential analysis
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of lipid (e.g., 7 mmol DSPC) and cholesterol (e.g., 3 mmol) in chloroform in a round-bottom flask.
-
Stir the mixture for 15 minutes at a temperature above the transition temperature (Tc) of the lipid (e.g., 60°C for DSPC).
-
Dry the lipid mixture using a rotary evaporator at 40°C to form a thin film on the flask wall.
-
Further dry the film overnight in a vacuum oven at a temperature above the lipid's Tc.
-
-
Hydration with MRS2179:
-
Dissolve the desired amount of MRS2179 in ultrapure water.
-
Rehydrate the lipid film by adding the MRS2179 solution to the flask.
-
Stir the mixture at a temperature above the lipid's Tc for 30 minutes, followed by vortexing for 2 minutes. This allows for the encapsulation of the hydrophilic MRS2179 in the aqueous core of the liposomes.
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes.
-
Perform approximately 11 passes through a 100 nm pore size membrane, followed by another 11 passes through a 50 nm pore size membrane, maintaining the temperature above the lipid's Tc.
-
-
Characterization:
-
Measure the particle size and zeta potential of the resulting liposomal formulation using a Zetasizer to ensure uniformity and stability.
-
Protocol 2: Continuous In Vivo Infusion of MRS2179 Using an Osmotic Mini-Pump
This protocol describes the surgical implantation of an osmotic mini-pump for the continuous delivery of MRS2179 in a mouse model.
Materials:
-
MRS2179 solution in a sterile, biocompatible vehicle (e.g., saline)
-
ALZET® osmotic pump (model selected based on desired flow rate and duration)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or wound clips
-
Anesthetic
-
Analgesic
Procedure:
-
Pump Preparation:
-
Following the manufacturer's instructions, fill the osmotic pump with the prepared sterile MRS2179 solution. Ensure no air bubbles are trapped inside.
-
-
Animal Preparation and Anesthesia:
-
Anesthetize the mouse using an appropriate anesthetic protocol.
-
Shave and sterilize the surgical site (typically on the back, slightly posterior to the scapulae).
-
-
Surgical Implantation:
-
Make a small midline incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the osmotic pump.
-
Insert the filled osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer an analgesic as per your institution's guidelines.
-
Monitor the animal for recovery from anesthesia and for any signs of post-operative distress.
-
Allow a recovery period before commencing the experimental procedures.
-
Visualizations
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Experimental workflow for addressing the short half-life of MRS2179.
References
- 1. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of MRS2179 and how to control for them.
Welcome to the technical support center for MRS2179. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of the P2Y1 receptor antagonist, MRS2179, and to offer robust methods for controlling for these effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of MRS2179?
MRS2179 is a selective and competitive antagonist of the P2Y1 receptor, a G-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] It plays a crucial role in various physiological processes, most notably in the initiation of platelet aggregation.[1][2]
Q2: What are the known off-target effects of MRS2179?
MRS2179 has been shown to be selective for the P2Y1 receptor over several other purinergic receptors, including P2X1, P2X2, P2X3, P2X4, P2Y2, P2Y4, and P2Y6.[3][4] However, like any pharmacological tool, the potential for off-target effects should be considered, especially at higher concentrations. One notable characteristic of MRS2179 is that it can act as an inverse agonist at the P2Y1 receptor, meaning it can inhibit the receptor's basal activity in the absence of an agonist.[2]
Q3: My results with MRS2179 are not what I expected. Could this be due to off-target effects?
Unexpected results could arise from several factors, including off-target effects, the inverse agonist activity of MRS2179, or experimental variability. It is crucial to include appropriate controls to validate that the observed effects are indeed mediated by the inhibition of the P2Y1 receptor.
Q4: How can I be confident that the effects I observe are specific to P2Y1 receptor antagonism?
To ensure the specificity of your results, a multi-pronged approach employing several control strategies is recommended. These include:
-
Using a structurally different P2Y1 antagonist: Confirming your results with another selective P2Y1 antagonist that has a different chemical structure can help rule out off-target effects specific to the chemical scaffold of MRS2179.
-
Genetic knockdown or knockout of the P2Y1 receptor: The most definitive control is to repeat the experiment in cells or an animal model where the P2Y1 receptor has been genetically removed. In such a system, a P2Y1-specific effect of MRS2179 should be absent.
-
Using a range of antagonist concentrations: Demonstrating a dose-dependent effect of MRS2179 can help to distinguish specific from non-specific effects.
-
Performing rescue experiments: In a P2Y1 knockout system, reintroducing the P2Y1 receptor should restore the effect of MRS2179.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No effect of MRS2179 observed | 1. P2Y1 receptor is not expressed or functional in your experimental system. 2. Concentration of MRS2179 is too low. 3. Degradation of MRS2179. | 1. Confirm P2Y1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. 2. Perform a dose-response curve to determine the optimal concentration. 3. Ensure proper storage and handling of the compound. |
| Inconsistent results between experiments | 1. Variability in cell passage number or health. 2. Inconsistent agonist concentration. 3. Variability in incubation times. | 1. Use cells within a consistent passage number range and ensure they are healthy. 2. Prepare fresh agonist solutions for each experiment and use a consistent concentration. 3. Standardize all incubation times. |
| Observed effect is not blocked by other P2Y1 antagonists | 1. The effect is an off-target effect of MRS2179. 2. The alternative antagonist has different pharmacological properties. | 1. This strongly suggests an off-target effect. Consider using a P2Y1 receptor knockout model to confirm. 2. Carefully review the literature for the properties of the alternative antagonist. |
Data Presentation
Table 1: Selectivity Profile of MRS2179
This table summarizes the binding affinity (Kb) and inhibitory concentration (IC50) of MRS2179 for its primary target (P2Y1) and other purinergic receptors. Lower values indicate higher affinity/potency.
| Receptor | Species | Parameter | Value | Reference |
| P2Y1 | Human | Kb | 100 nM | [3][4] |
| P2X1 | Rat | IC50 | 1.15 µM | [3][4] |
| P2X3 | Rat | IC50 | 12.9 µM | [3][4] |
| P2Y2 | Human | - | No significant activity | [3][4] |
| P2Y4 | Human | - | No significant activity | [3][4] |
| P2Y6 | Human | - | No significant activity | [3][4] |
Experimental Protocols
Control Experiment 1: Using a Structurally Different P2Y1 Antagonist
Rationale: To confirm that the observed effect is due to P2Y1 antagonism and not a chemical artifact of MRS2179, a structurally distinct P2Y1 antagonist should be used. MRS2500 is a good alternative.
Methodology:
-
Perform your primary experiment with MRS2179 to establish the effect.
-
Repeat the experiment under identical conditions, but substitute MRS2179 with an equimolar concentration of MRS2500.
-
As a negative control, use a vehicle control (the solvent in which the antagonists are dissolved).
-
Compare the results. A similar effect with both antagonists strongly suggests on-target activity.
Control Experiment 2: Genetic Knockdown/Knockout of the P2Y1 Receptor
Rationale: This is the gold-standard method to validate on-target effects. If the effect of MRS2179 is mediated by the P2Y1 receptor, it should be absent in cells lacking this receptor.
Methodology (Conceptual Outline using CRISPR-Cas9):
-
Design and Synthesize sgRNAs: Design two or more single-guide RNAs (sgRNAs) targeting a critical exon of the P2Y1 receptor gene.
-
Clone into CRISPR/Cas9 Vector: Clone the sgRNAs into a suitable lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin (B1679871) resistance).
-
Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cell line.
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Selection and Clonal Isolation: Select transduced cells using the appropriate antibiotic and perform single-cell cloning to isolate knockout clones.
-
Validation of Knockout: Confirm the absence of P2Y1 receptor expression at the protein level using Western blot or flow cytometry. Sequence the genomic DNA to verify the gene disruption.
-
Functional Assay: Perform your experiment with MRS2179 in both the wild-type and P2Y1 knockout cell lines. The effect of MRS2179 should be significantly diminished or absent in the knockout cells.
Key Functional Assay: ADP-Induced Platelet Aggregation
Rationale: This is a classic functional assay to assess the activity of P2Y1 receptor antagonists.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (PPP; 100% aggregation).
-
Pre-warm PRP samples to 37°C.
-
Add MRS2179 (or vehicle control/alternative antagonist) to the PRP and incubate for a few minutes.
-
Initiate aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of maximal aggregation.
-
Compare the inhibition of aggregation between MRS2179-treated samples and controls.
-
Key Functional Assay: Intracellular Calcium Mobilization
Rationale: P2Y1 receptor activation leads to an increase in intracellular calcium. This assay measures the ability of MRS2179 to block this response.
Methodology:
-
Cell Preparation: Plate cells expressing the P2Y1 receptor in a multi-well plate (e.g., 96-well, black-walled, clear-bottom).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Measure the baseline fluorescence using a fluorescence plate reader.
-
Antagonist Addition: Add MRS2179 or control compounds to the wells and incubate for a specified period.
-
Agonist Stimulation and Measurement: Add a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) and immediately begin kinetic fluorescence measurements.
-
Data Analysis: Calculate the change in fluorescence intensity over time to determine the extent of calcium mobilization. Compare the inhibition of the calcium response by MRS2179 to the controls.
Visualizations
References
- 1. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Experimental Variability in Platelet Aggregation Studies with MRS2179
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using the P2Y1 receptor antagonist, MRS2179, in platelet aggregation studies.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and how does it work?
A1: MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] In platelet aggregation, adenosine (B11128) diphosphate (B83284) (ADP) activates both P2Y1 and P2Y12 receptors. The P2Y1 receptor, coupled to Gq, is responsible for initiating platelet shape change and a transient aggregation phase by increasing intracellular calcium.[3] MRS2179 selectively blocks the P2Y1 receptor, thereby inhibiting these initial steps of ADP-induced platelet activation. It is often used to isolate the effects of the P2Y12 receptor in platelet function assays.
Q2: What is the optimal concentration of MRS2179 to use in my experiments?
A2: The optimal concentration of MRS2179 can vary depending on the specific experimental conditions, including the platelet source (human, mouse, etc.), whether you are using platelet-rich plasma (PRP) or washed platelets, and the concentration of the agonist (e.g., ADP) used. It is recommended to perform a dose-response curve to determine the IC₅₀ value in your specific assay. However, a concentration of 20µM has been shown to be effective at inhibiting ADP-induced aggregation in studies with human platelets.
Q3: How should I prepare and store MRS2179?
A3: MRS2179 is available as a tetrasodium (B8768297) salt or an ammonium (B1175870) salt hydrate. The tetrasodium salt is soluble in water up to 50 mM. It is recommended to store the solid compound at -20°C. For stock solutions, it is best to aliquot and store at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: High Variability in IC₅₀ Values for MRS2179
Possible Causes & Solutions
-
Inconsistent Platelet Preparation: Platelet sensitivity can be affected by the preparation method.
-
Standardize Protocol: Use a consistent protocol for preparing platelet-rich plasma (PRP) or washed platelets. This includes standardizing centrifugation speed and time to obtain PRP.
-
Minimize Platelet Activation: Handle blood samples gently to avoid premature platelet activation. Discard the first few milliliters of drawn blood.
-
Maintain Temperature: Keep blood and PRP at room temperature. Avoid exposure to cold, which can activate platelets.
-
-
Variability in Agonist Concentration: Small variations in the agonist (ADP) concentration can lead to shifts in the IC₅₀ value.
-
Fresh Agonist Solutions: Prepare fresh agonist solutions for each experiment.
-
Consistent Agonist Concentration: Use a consistent submaximal concentration of ADP to induce aggregation.
-
-
Donor-to-Donor Variability: There can be significant inter-individual differences in platelet reactivity.
-
Pool Donors (if applicable): For in vitro studies, pooling PRP from multiple healthy donors can help average out individual variations.
-
Sufficient Sample Size: For clinical studies, ensure a sufficient number of subjects to account for biological variability.
-
Issue 2: Incomplete Inhibition of Platelet Aggregation by MRS2179
Possible Causes & Solutions
-
Co-activation of P2Y12 Receptors: MRS2179 only blocks the P2Y1 receptor. At higher concentrations of ADP, the P2Y12 receptor can still mediate a significant aggregation response.
-
Understand the Dual Pathway: Recognize that complete inhibition of ADP-induced aggregation requires blocking both P2Y1 and P2Y12 receptors.
-
Use in Combination: For complete inhibition, consider using MRS2179 in combination with a P2Y12 antagonist like clopidogrel (B1663587) or ticagrelor.
-
-
Suboptimal MRS2179 Concentration: The concentration of MRS2179 may be too low to effectively compete with the agonist.
-
Optimize Concentration: Perform a dose-response experiment to ensure you are using a saturating concentration of MRS2179 for your experimental conditions.
-
Issue 3: Unexpected Platelet Aggregation or Activation
Possible Causes & Solutions
-
Contaminated Reagents: Contaminants in buffers or reagent solutions can activate platelets.
-
Use High-Purity Reagents: Ensure all reagents, including saline and buffers, are of high purity and endotoxin-free.
-
Properly Clean Glassware: Use meticulously clean glassware for all procedures.
-
-
Mechanical Stress: Mechanical stress during handling can activate platelets.
-
Gentle Mixing: Mix PRP and reagents by gentle inversion rather than vigorous vortexing.
-
Appropriate Stirring: In aggregometry, use a consistent and appropriate stir speed (e.g., 1000 rpm).
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Conditions | Reference |
| KB | 100 nM | - | Competitive antagonist at P2Y1 receptors. | |
| IC₅₀ (vs. P2X1) | 1.15 µM | - | Selectivity measurement. | |
| IC₅₀ (vs. P2X3) | 12.9 µM | - | Selectivity measurement. | |
| Binding Sites per Platelet | 134 ± 8 | Human | Washed platelets, using [³³P]MRS2179. | |
| Kd | 109 ± 18 nM | Human | Washed platelets, using [³³P]MRS2179. | |
| Effective Concentration | 20 µM | Human | Light Transmission Aggregometry (LTA) with ADP agonist. |
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP)
-
Blood Collection: Draw whole blood from healthy, medication-free donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL to avoid tissue factor contamination.
-
Centrifugation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
PRP Collection: Carefully collect the upper, straw-colored PRP layer without disturbing the buffy coat.
-
Platelet Count Adjustment: Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP). PPP is obtained by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes).
Protocol 2: Light Transmission Aggregometry (LTA)
-
Instrument Setup: Calibrate the aggregometer using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).
-
Sample Preparation: Pre-warm the PRP aliquots to 37°C for 5-10 minutes.
-
Incubation with MRS2179: Add the desired concentration of MRS2179 or vehicle control to the PRP and incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring.
-
Initiate Aggregation: Add a submaximal concentration of ADP to the cuvette to induce platelet aggregation.
-
Data Recording: Record the change in light transmission for 5-10 minutes to measure the aggregation response.
-
Data Analysis: Determine the maximum aggregation percentage and the slope of the aggregation curve. For dose-response experiments, calculate the IC₅₀ value of MRS2179.
Visualizations
Signaling Pathway of ADP-Induced Platelet Aggregation
References
Improving the stability of MRS2179 in experimental buffers.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of MRS2179 in experimental buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Troubleshooting Guide
Q1: My MRS2179 solution appears cloudy or has visible precipitate upon thawing or dilution in my experimental buffer. What should I do?
A1: Cloudiness or precipitation can indicate several issues, including poor solubility at the working concentration, buffer incompatibility, or degradation.
-
Initial Steps:
-
Gently warm the solution to 37°C for a short period to see if the precipitate redissolves.
-
Vortex the solution gently.
-
If the precipitate remains, do not use the solution, as the effective concentration will be unknown.
-
-
Troubleshooting Strategy:
-
Verify Solubility Limit: MRS2179 is soluble in water up to 50-100 mM.[1] Ensure your stock and working concentrations do not exceed this limit.
-
Check Buffer pH: The stability of nucleotide analogs can be pH-dependent. Extreme pH values should be avoided. While specific data for MRS2179 is limited, maintaining a neutral pH (6.8-7.4) is generally recommended for nucleotide stability.
-
Consider Buffer Components:
-
Divalent Cations: Phosphate buffers can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺) that might be present in your experimental system. Consider using a different buffer system like HEPES or Tris if high concentrations of these ions are required.
-
Ionic Strength: While the effect of ionic strength on MRS2179 stability is not well-documented, significant deviations from physiological ionic strength could potentially affect its solubility.
-
-
Q2: I suspect my MRS2179 is degrading during my experiment, leading to inconsistent results. How can I minimize degradation?
A2: MRS2179, as a nucleotide derivative, is susceptible to hydrolysis of its phosphodiester and N-glycosidic bonds, which can be accelerated by non-optimal buffer conditions and temperature.[2][3][4]
-
Recommended Practices:
-
Prepare Fresh Solutions: Whenever possible, prepare MRS2179 solutions fresh on the day of the experiment.
-
Aliquot Stock Solutions: If you must store stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.
-
Maintain Appropriate Temperature: Keep stock solutions and working solutions on ice during the experiment to minimize thermal degradation.
-
pH Control: Use a well-buffered solution at a neutral pH (e.g., HEPES, pH 7.4) to protect against pH fluctuations that could accelerate hydrolysis. Tris buffers have a pKa that is highly sensitive to temperature changes, which should be a consideration in experiments with varying temperatures.
-
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing MRS2179 stock solutions?
A3: MRS2179 is readily soluble in water. It is recommended to use high-purity, nuclease-free water to prepare stock solutions.
Q4: How should I store MRS2179, both as a solid and in solution?
A4: Proper storage is crucial for maintaining the integrity of MRS2179.
-
Solid Form: Store the solid compound at -20°C, as recommended by most suppliers.
-
Stock Solutions: For short-term storage, aliquotted stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to minimize the duration of storage in solution.
Q5: Which buffer system is best for experiments with MRS2179?
A5: The optimal buffer will depend on the specific experimental requirements. However, here are some general recommendations:
-
HEPES: Often a good choice due to its pKa being close to physiological pH and its lower sensitivity to temperature changes compared to Tris. It is generally considered inert and has low potential for interacting with metal ions.
-
Tris: Widely used, but be mindful of its temperature-dependent pKa. If your experiment involves temperature shifts, the pH of your Tris buffer will change.
-
Phosphate-Buffered Saline (PBS): While common, be cautious if your experiment involves high concentrations of divalent cations, as this can lead to precipitation.
Q6: Can I use MRS2179 in cell culture media?
A6: Yes, MRS2179 can be used in cell culture experiments. However, it is important to consider the stability of the compound over the duration of the experiment. For long-term incubations, the effective concentration of MRS2179 may decrease due to degradation. It is recommended to add the compound fresh to the media at the start of the treatment period. The components of complex media, such as cysteine, could potentially impact the stability of compounds with disulfide bonds, although this is not a primary concern for MRS2179's structure.
Data Presentation
Table 1: Recommended Storage Conditions for MRS2179
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid | -20°C | As per supplier | Protect from moisture. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Comparison of Common Biological Buffers for MRS2179 Experiments
| Buffer | Effective pH Range | pKa at 25°C | Temperature Dependence of pKa | Potential Issues |
| HEPES | 6.8 - 8.2 | ~7.5 | Low | Can be toxic to some cells at high concentrations. |
| Tris | 7.0 - 9.0 | ~8.1 | High | pH is sensitive to temperature changes. |
| PBS | 5.8 - 8.0 (phosphate) | ~7.2 | Moderate | Can precipitate with divalent cations. |
Experimental Protocols
Protocol 1: Preparation of MRS2179 Stock Solution
-
Materials:
-
MRS2179 (tetrasodium salt or ammonium (B1175870) salt)
-
Nuclease-free water
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of solid MRS2179 to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of MRS2179 in a sterile environment.
-
Add the appropriate volume of nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Platelet Aggregation Assay using MRS2179
This protocol is adapted from standard light transmission aggregometry (LTA) procedures.
-
Materials:
-
Platelet-rich plasma (PRP)
-
Tyrode's buffer (or a suitable physiological buffer, e.g., HEPES-buffered saline)
-
MRS2179 working solution (diluted from stock in the assay buffer)
-
Platelet agonist (e.g., ADP)
-
Light Transmission Aggregometer
-
-
Procedure:
-
Prepare PRP from whole blood anticoagulated with sodium citrate.
-
Pre-warm the PRP and the aggregometer cuvettes to 37°C.
-
Add a defined volume of PRP to the aggregometer cuvette.
-
Add the desired concentration of MRS2179 working solution or vehicle control to the PRP and incubate for the desired pre-incubation time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding the platelet agonist (e.g., ADP).
-
Record the change in light transmission for a set period to measure the extent of platelet aggregation.
-
Mandatory Visualizations
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by MRS2179.
Caption: Recommended Experimental Workflow for Using MRS2179.
Caption: Troubleshooting Logic for MRS2179 Stability Issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The reactivity of phosphodiester bonds within linear single-stranded oligoribonucleotides is strongly dependent on the base sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Phosphodiester models for cleavage of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in delivering MRS2179 in in vivo studies.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming challenges in the in vivo delivery of MRS2179. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo studies with MRS2179.
| Issue | Potential Cause | Recommended Solution |
| No or Low Efficacy | Inadequate Dosing: The administered dose may be too low to achieve a therapeutic concentration at the target site. | Conduct a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint. |
| Suboptimal Administration Route: The chosen route of administration (e.g., intraperitoneal) may not provide sufficient bioavailability. | For rapid and systemic effects, consider intravenous administration.[1][2] For localized delivery, in situ administration via an osmotic pump may be effective. | |
| Short In Vivo Half-Life: MRS2179 is suggested to have a short half-life in vivo, leading to rapid clearance and a short duration of action.[1] | Consider more frequent administration or continuous infusion to maintain effective concentrations. | |
| Compound Instability: The prepared MRS2179 solution may have degraded. | Prepare fresh solutions for each experiment. Store stock solutions at -20°C. | |
| Incorrect Formulation: The vehicle used may not be appropriate, leading to precipitation or poor absorption. | MRS2179 tetrasodium (B8768297) salt is soluble in water.[3] For injections, use sterile, isotonic solutions such as 0.9% saline or Phosphate Buffered Saline (PBS). | |
| High Variability in Results | Inconsistent Administration Technique: Variability in injection placement, especially with intraperitoneal injections, can lead to inconsistent absorption. | Ensure proper and consistent injection technique. For intraperitoneal injections, aim for the lower right quadrant of the abdomen to avoid the cecum. |
| Animal-to-Animal Variation: Biological differences between animals can contribute to variability. | Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight. | |
| Timing of Administration: The timing of MRS2179 administration relative to the experimental stimulus or measurement may be critical. | Optimize the time window between drug administration and the experimental endpoint. | |
| Unexpected Side Effects or Off-Target Activity | High Concentration: At higher concentrations, MRS2179 may exhibit off-target effects. | Use the lowest effective dose determined from your dose-response studies. |
| Vehicle Effects: The vehicle itself may be causing an unexpected biological response. | Always include a vehicle-only control group in your experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and what is its mechanism of action?
A1: MRS2179 is a selective and competitive antagonist of the P2Y1 receptor.[1] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), couples to the Gq signaling pathway. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, culminating in various cellular responses, including platelet aggregation.[4]
Q2: How should I prepare MRS2179 for in vivo administration?
A2: MRS2179 tetrasodium salt is soluble in water up to 50 mM.[3] For in vivo injections (intravenous or intraperitoneal), it is recommended to dissolve the compound in a sterile, isotonic vehicle such as 0.9% saline or Phosphate Buffered Saline (PBS) to ensure physiological compatibility. Always prepare fresh solutions on the day of the experiment to minimize degradation.
Q3: What is the recommended dosage of MRS2179 for in vivo studies?
A3: The optimal dosage of MRS2179 can vary depending on the animal model, the route of administration, and the specific research question. It is crucial to perform a dose-ranging study to determine the most effective dose for your experiment. Published studies have used a range of doses, often administered intravenously or intraperitoneally.[1][2]
Q4: What is the in vivo half-life of MRS2179?
Q5: Are there any known species-specific differences in the activity of MRS2179?
A5: The activity of MRS2179 has been characterized in platelets from different species, including humans and rats. While it is an effective P2Y1 antagonist in these species, the potency and pharmacokinetic profile can vary. It is always advisable to validate the efficacy of MRS2179 in your specific animal model.
Quantitative Data
The following tables summarize key quantitative data for MRS2179.
Table 1: Physicochemical and Pharmacological Properties of MRS2179
| Property | Value | Reference |
| Chemical Name | N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate | [2] |
| Form | Tetrasodium Salt | [3] |
| Molecular Weight | 513.16 g/mol (tetrasodium salt) | [3] |
| Solubility | Soluble to 50 mM in water | [3] |
| Storage | Store at -20°C | [3] |
| Purity | ≥98% | [3] |
| Mechanism of Action | Competitive P2Y1 Receptor Antagonist | [1] |
| KB for P2Y1 Receptor | 100 nM | [3] |
Table 2: Selectivity Profile of MRS2179
| Receptor | IC50 | Reference |
| P2X1 | 1.15 µM | [3] |
| P2X3 | 12.9 µM | [3] |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | Low Affinity | [3] |
Experimental Protocols
1. Preparation of MRS2179 for In Vivo Administration
-
Calculate the required amount: Based on the desired dose (mg/kg) and the weight of the animals, calculate the total amount of this compound salt needed.
-
Weigh the compound: Accurately weigh the required amount of this compound salt in a sterile microcentrifuge tube.
-
Dissolve in vehicle: Add the appropriate volume of sterile 0.9% saline or PBS to the tube to achieve the desired final concentration.
-
Vortex: Vortex the solution until the compound is completely dissolved.
-
Sterile filter (optional but recommended): For intravenous administration, it is highly recommended to filter the solution through a 0.22 µm sterile syringe filter to remove any potential microbial contamination.
-
Use immediately: It is best to use the freshly prepared solution immediately. If temporary storage is necessary, keep it on ice and protected from light.
2. In Vivo Administration Protocol (Example: Intravenous Injection in Mice)
-
Animal Preparation: Acclimatize the mice to the experimental conditions.
-
Restraint: Properly restrain the mouse. Various commercial restrainers are available that allow for safe and effective handling.
-
Tail Vein Visualization: Gently warm the tail using a heat lamp or warm water to dilate the lateral tail veins, making them more visible and easier to access.
-
Injection: Using a new sterile syringe with an appropriate gauge needle (e.g., 27-30G), slowly inject the prepared MRS2179 solution into one of the lateral tail veins. The maximum recommended bolus injection volume is typically 5 ml/kg.
-
Observation: After injection, monitor the animal for any adverse reactions.
-
Control Group: Administer the same volume of the vehicle (0.9% saline or PBS) to the control group of animals using the same procedure.
Visualizations
References
- 1. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. What are P2Y1 antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Interpreting Unexpected Results in Calcium Imaging with MRS2179
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during calcium imaging experiments involving the P2Y1 receptor antagonist, MRS2179.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MRS2179?
MRS2179 is a competitive antagonist of the P2Y1 purinergic receptor. It selectively binds to the P2Y1 receptor, preventing its activation by endogenous agonists like adenosine (B11128) diphosphate (B83284) (ADP). This blockade inhibits the downstream signaling cascade that typically leads to an increase in intracellular calcium ([Ca2+]).
Q2: What is the expected effect of MRS2179 on an ADP-induced calcium response?
In cells expressing P2Y1 receptors, pretreatment with an effective concentration of MRS2179 is expected to significantly reduce or completely abolish the increase in intracellular calcium typically observed upon stimulation with ADP.[1][2][3][4]
Q3: Can MRS2179 affect basal calcium levels in the absence of an agonist?
Yes, in some systems, MRS2179 can act as an inverse agonist.[5] P2Y1 receptors can exhibit constitutive (basal) activity, leading to a certain level of baseline calcium signaling even without an agonist.[5][6] As an inverse agonist, MRS2179 can reduce this constitutive activity, which may manifest as a decrease in basal intracellular calcium levels.
Q4: What are the recommended storage and handling conditions for MRS2179?
For long-term storage, MRS2179 should be stored as a solid at -20°C. Stock solutions are typically prepared in water and can be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Troubleshooting Unexpected Results
Issue 1: MRS2179 causes a decrease in basal intracellular calcium.
Possible Cause: This is likely due to the inverse agonist properties of MRS2179 at the P2Y1 receptor.[5] Many G protein-coupled receptors, including P2Y1, can have a certain level of agonist-independent, constitutive activity that contributes to basal signaling.[5][6]
Troubleshooting Steps:
-
Confirm P2Y1 Expression: Ensure that the cell type you are using expresses P2Y1 receptors. The constitutive activity and, therefore, the effect of an inverse agonist will only be observable in cells with receptor expression.
-
Dose-Response Analysis: Perform a dose-response experiment with MRS2179 alone to characterize the decrease in basal calcium. This will help determine the optimal concentration for observing this effect and for its use as an antagonist.
-
Literature Review: Check for publications that have characterized the constitutive activity of P2Y1 receptors in your specific cell type or a similar one.
Issue 2: Incomplete or no inhibition of the agonist-induced calcium signal by MRS2179.
Possible Causes:
-
Presence of other purinergic receptor subtypes: The cells may express other P2Y or P2X receptors that are also activated by the agonist but are not blocked by MRS2179.[2][8] For example, ADP can also activate P2Y12 and P2Y13 receptors, and ATP can activate a wide range of P2X and other P2Y receptors.
-
Suboptimal concentration of MRS2179: The concentration of MRS2179 used may be too low to effectively compete with the agonist at the P2Y1 receptor.
-
Degradation of MRS2179: Improper storage or handling of the MRS2179 stock solution could lead to its degradation and loss of activity.
Troubleshooting Steps:
-
Receptor Profiling: If possible, use RT-PCR or other molecular techniques to identify the profile of purinergic receptors expressed in your cell line.
-
Use of Selective Agonists/Antagonists: Employ more selective P2Y1 agonists (e.g., 2-MeSADP, though it also has activity at other P2Y receptors) and a panel of antagonists for other P2Y and P2X receptors to dissect the contribution of each receptor subtype to the overall calcium signal.
-
Concentration Optimization: Perform a concentration-response curve for MRS2179 against a fixed concentration of the agonist to determine the IC50 and ensure you are using a saturating concentration for complete inhibition of the P2Y1 component.
-
Freshly Prepared Solutions: Prepare fresh dilutions of MRS2179 from a properly stored stock solution for each experiment.
Issue 3: No observable effect of MRS2179, even on the ADP-induced response.
Possible Causes:
-
Absence of functional P2Y1 receptors: The cells may not express functional P2Y1 receptors, or the expression level may be too low to elicit a measurable calcium response to ADP.
-
Inactive MRS2179: The compound may have degraded due to improper storage or handling.
-
Experimental artifacts masking the effect: Issues with the calcium imaging assay itself could be preventing the detection of a real effect.
Troubleshooting Steps:
-
Positive Controls: Use a positive control cell line known to express functional P2Y1 receptors to validate the activity of your MRS2179 stock.
-
Agonist Specificity: Confirm that your cells respond to a selective P2Y1 agonist. If there is no response, it is unlikely that MRS2179 will have an effect.
-
Assay Validation: Review your calcium imaging protocol for potential issues such as inadequate dye loading, phototoxicity, or photobleaching.[9][10][11][12]
Issue 4: High variability or inconsistent results between experiments.
Possible Causes:
-
General Calcium Imaging Artifacts: Calcium imaging is sensitive to various artifacts that can introduce variability.[13][14]
-
Phototoxicity: Excessive laser exposure can damage cells and lead to spurious calcium signals.[9][12]
-
Photobleaching: The fluorescence intensity of the calcium indicator can decrease over time with repeated excitation, which can be misinterpreted as a change in calcium concentration.[10]
-
Uneven Dye Loading: Inconsistent loading of the calcium indicator dye between cells or experiments can lead to variable signal intensities.
-
Cell Health: Unhealthy or dying cells can exhibit abnormal calcium signaling.
-
Troubleshooting Steps:
-
Optimize Imaging Parameters: Use the lowest possible laser power and exposure time that still provides an adequate signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
Standardize Dye Loading Protocol: Ensure a consistent and optimized protocol for loading the calcium indicator, including dye concentration, incubation time, and temperature.
-
Monitor Cell Health: Regularly assess cell viability and morphology to ensure that the observed calcium signals are from healthy cells.
-
Include Proper Controls: Always include vehicle controls and positive controls in your experiments to account for potential variability.
Data Summary
Table 1: Selectivity Profile of MRS2179
| Receptor | Activity | Potency |
| P2Y1 | Competitive Antagonist | KB = 100 nM |
| P2X1 | Antagonist | IC50 = 1.15 µM |
| P2X3 | Antagonist | IC50 = 12.9 µM |
| P2Y2, P2Y4, P2Y6 | No significant activity at concentrations that block P2Y1 |
Experimental Protocols
Protocol 1: Calcium Imaging Assay to Test MRS2179 Activity
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.
-
-
Calcium Indicator Loading:
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM) in a suitable buffer (e.g., HBSS). The final dye concentration will depend on the cell type and dye used (typically 1-5 µM).
-
Remove the culture medium and wash the cells with the buffer.
-
Incubate the cells with the dye loading solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with the buffer to remove excess dye and allow for de-esterification for at least 20 minutes.
-
-
Baseline Measurement:
-
Mount the dish on the microscope stage and acquire a stable baseline fluorescence signal for 1-2 minutes.
-
-
MRS2179 Pre-incubation:
-
Add MRS2179 at the desired concentration to the cells and incubate for 10-20 minutes. Record any changes in the baseline fluorescence during this period.
-
-
Agonist Stimulation:
-
Add the P2Y1 agonist (e.g., ADP) to the dish while continuously recording the fluorescence signal.
-
-
Data Analysis:
-
Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. For single-wavelength dyes like Fluo-4, express the change as a ratio over the baseline fluorescence (F/F0).
-
Compare the peak response to the agonist in the presence and absence of MRS2179.
-
Visualizations
Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.
Caption: Troubleshooting workflow for unexpected results with MRS2179.
References
- 1. researchgate.net [researchgate.net]
- 2. Contribution of P2Y1 receptors to ADP signalling in mouse spinal cord cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laser induced calcium oscillations in fluorescent calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 11. CellINR: Implicitly Overcoming Photo-induced Artifacts in 4D Live Fluorescence Microscopy [arxiv.org]
- 12. Between life and death: strategies to reduce phototoxicity in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Widely used calcium imaging protocol can lead to spurious results, new paper cautions | The Transmitter: Neuroscience News and Perspectives [thetransmitter.org]
- 14. researchgate.net [researchgate.net]
Best practices for storing and handling MRS2179 tetrasodium to maintain potency.
This technical support center provides best practices for storing and handling MRS2179 tetrasodium (B8768297) salt to maintain its potency and offers troubleshooting guidance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How should I store MRS2179 tetrasodium salt?
A: Proper storage is crucial to maintain the potency of MRS2179. Recommendations for the solid compound and solutions are summarized below.
| Form | Storage Temperature | Duration | Special Instructions |
| Solid | -20°C | Long-term | Store in a sealed container, away from moisture.[1] |
| Stock Solution | -80°C | Up to 6 months | Use tightly sealed, light-protected aliquots to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution | -20°C | Up to 1 month | Use tightly sealed, light-protected aliquots.[1] |
Q2: What is the best solvent for reconstituting this compound salt?
A: this compound salt is soluble in water.[2] For experimental use, it is recommended to prepare stock solutions in water.
Q3: How do I prepare a stock solution of MRS2179?
A: To prepare a stock solution, it is important to use the batch-specific molecular weight found on the vial label or Certificate of Analysis, as this can vary due to hydration.[2] A general guideline for preparing a 50 mM stock solution is to dissolve the compound in water.[2] For use in cell-based assays, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[1]
Q4: What is the mechanism of action of MRS2179?
A: MRS2179 is a competitive antagonist of the P2Y1 receptor.[2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine (B11128) diphosphate (B83284) (ADP).[3] When ADP binds to the P2Y1 receptor, it activates the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the production of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[3] This signaling cascade is crucial for initiating platelet shape change and aggregation.[3] MRS2179 blocks this pathway by preventing ADP from binding to the P2Y1 receptor.[3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with MRS2179.
Issue 1: Inconsistent or lower-than-expected potency.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions. Aliquot stock solutions to minimize freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1] Protect solutions from light. |
| Incorrect concentration calculation | Always use the batch-specific molecular weight provided on the Certificate of Analysis for calculations.[2] |
| pH of the experimental buffer | Ensure the pH of your assay buffer is within the optimal range for your experimental system. Significant deviations in pH can affect compound stability and activity. |
| Presence of interfering substances | Ensure all reagents and buffers are of high purity and free from contaminants that may interfere with the assay. |
Issue 2: Precipitation of MRS2179 in the stock or working solution.
| Possible Cause | Troubleshooting Step |
| Exceeded solubility limit | The maximum solubility of MRS2179 in water is approximately 50 mM.[2] Do not attempt to prepare stock solutions at higher concentrations. If preparing working solutions in a buffer with different ionic strength or pH, perform a small-scale test to ensure solubility. |
| Low temperature of the solution | Allow the solution to fully equilibrate to room temperature before use. If precipitation occurs upon cooling, gentle warming and vortexing may help redissolve the compound. |
| Interaction with buffer components | Some buffer components may cause precipitation. If you suspect this, try a different buffer system. |
Issue 3: Unexpected or variable experimental results.
| Possible Cause | Troubleshooting Step |
| Variability in cell-based assays | Ensure consistent cell passage number, density, and health. Starve cells of serum for an appropriate period before the assay if necessary. |
| Inconsistent agonist concentration | Prepare fresh agonist solutions for each experiment. Perform a dose-response curve for the agonist to ensure you are using an appropriate concentration (e.g., EC80) for antagonist screening. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
| Platelet activation during preparation | When working with platelets, handle them gently to avoid premature activation. Use appropriate anticoagulants and follow established protocols for platelet-rich plasma (PRP) preparation.[4] |
Experimental Protocols
Protocol 1: ADP-Induced Platelet Aggregation Assay
This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) induced by ADP and its inhibition by MRS2179.[3]
Materials:
-
Freshly drawn human venous blood collected into 3.2% sodium citrate.
-
This compound salt.
-
Adenosine diphosphate (ADP).
-
Saline solution.
-
Platelet aggregometer.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
-
Calibrate the Aggregometer:
-
Set 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Perform the Assay:
-
Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.
-
Add the desired concentration of MRS2179 (a typical concentration to achieve effective inhibition is 20 µM) or vehicle control and incubate for a specified period.[5]
-
Initiate aggregation by adding ADP.
-
Record the change in light transmission over time to measure platelet aggregation.
-
Protocol 2: Calcium Mobilization Assay
This protocol outlines a functional assay to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by MRS2179.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound salt.
-
ADP (agonist).
-
Fluorescence plate reader.
Methodology:
-
Cell Preparation:
-
Seed cells in a black-walled, clear-bottom microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.
-
-
Perform the Assay:
-
Place the cell plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the desired concentration of MRS2179 or vehicle control and incubate for a specified period.
-
Add the agonist (ADP) to initiate the calcium response.
-
Monitor the change in fluorescence over time. The potency of MRS2179 is determined by its ability to inhibit the agonist-induced calcium mobilization.
-
References
How to determine the optimal incubation time for MRS2179 in cell-based assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MRS2179, a selective P2Y1 receptor antagonist, in cell-based assays. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is MRS2179 and how does it work?
A1: MRS2179 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand adenosine (B11128) diphosphate (B83284) (ADP), couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to an increase in intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of calcium from intracellular stores, resulting in various cellular responses, most notably platelet aggregation.[3] MRS2179 competitively blocks the binding of ADP to the P2Y1 receptor, thereby inhibiting these downstream signaling events.
Q2: What is the optimal incubation time for MRS2179 in a cell-based assay?
A2: The optimal incubation time for MRS2179 is not a single value but depends on several factors, including the specific cell type, the assay being performed (e.g., calcium mobilization, cell proliferation), and the experimental conditions (e.g., temperature, presence of serum). It is crucial to empirically determine the optimal incubation time for your specific experimental setup. A general starting point is a pre-incubation of 15 to 60 minutes. For assays with longer-term endpoints, such as cell proliferation, a longer incubation period corresponding to the duration of the biological process is necessary. Refer to the detailed protocol below for a systematic approach to determine the optimal incubation time.
Q3: How should I prepare and store MRS2179 stock solutions?
A3: MRS2179 tetrasodium (B8768297) salt is soluble in water up to 50 mM.[1][3] For stock solutions, it is recommended to dissolve the compound in water or an appropriate buffer. To maintain stability, stock solutions should be aliquoted and stored at -20°C for up to one month or at -80°C for up to six months. Repeated freeze-thaw cycles should be avoided to prevent degradation of the compound.
Q4: Can MRS2179 affect cell viability?
A4: At concentrations typically used for P2Y1 receptor antagonism (in the nanomolar to low micromolar range), MRS2179 is not generally reported to be cytotoxic. However, at higher concentrations or with prolonged exposure, it may have off-target effects or impact cell viability. For instance, one study observed effects on glioblastoma cell viability at concentrations of 5-50 µM after 24 hours. It is always recommended to perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the non-toxic concentration range of MRS2179 for your specific cell line and experimental duration.
Q5: Does P2Y1 receptor desensitization or internalization affect MRS2179 incubation time?
A5: Yes, these are important considerations. P2Y1 receptors are known to undergo rapid desensitization and internalization upon agonist stimulation, typically within minutes. Desensitization is a process where the receptor becomes less responsive to the agonist, which can impact the apparent potency of an antagonist. While MRS2179 as an antagonist does not induce desensitization, the kinetics of agonist-induced receptor trafficking can influence the required pre-incubation time for the antagonist to reach its binding site and establish equilibrium. If the assay involves prolonged agonist stimulation, understanding the desensitization and recycling timeline of the P2Y1 receptor in your cell system is beneficial.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for MRS2179 in a Calcium Mobilization Assay
This protocol outlines a time-course experiment to determine the optimal pre-incubation time for MRS2179 to achieve maximal inhibition of agonist-induced calcium flux.
Materials:
-
Cells expressing the P2Y1 receptor
-
Cell culture medium (consider serum-free for the assay to avoid potential interference)
-
MRS2179
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96- or 384-well black-walled, clear-bottom assay plates
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope equipped for calcium imaging
Procedure:
-
Cell Seeding: Seed the P2Y1-expressing cells into the assay plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Antagonist Pre-incubation (Time-Course):
-
Prepare a solution of MRS2179 in assay buffer at a concentration known to be effective (e.g., 10-100 times its Ki or IC50, typically in the range of 1-10 µM).
-
Add the MRS2179 solution to the wells at different time points before agonist addition. For example, set up wells with pre-incubation times of 5, 15, 30, 60, and 90 minutes. Include a "no antagonist" control.
-
-
Agonist Stimulation: Prepare a solution of the P2Y1 agonist (e.g., ADP) at a concentration that elicits a submaximal to maximal response (e.g., EC80). At the end of each respective antagonist pre-incubation period, add the agonist to the wells and immediately begin measuring the fluorescence signal.
-
Data Acquisition: Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microscope. The signal will increase rapidly upon agonist addition and then gradually decrease.
-
Data Analysis:
-
For each pre-incubation time point, calculate the peak fluorescence response to the agonist.
-
Normalize the data by expressing the response in the presence of MRS2179 as a percentage of the response in the "no antagonist" control.
-
Plot the percentage of inhibition against the pre-incubation time. The optimal incubation time is the shortest time that results in a maximal and stable inhibitory effect.
-
Protocol 2: Determining the IC50 of MRS2179
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of MRS2179 once the optimal incubation time has been established.
Procedure:
-
Cell Seeding and Dye Loading: Follow steps 1 and 2 from Protocol 1.
-
Antagonist Pre-incubation (Dose-Response):
-
Prepare a serial dilution of MRS2179 in assay buffer. The concentration range should typically span from picomolar to micromolar to cover the full dose-response curve.
-
Add the different concentrations of MRS2179 to the wells and pre-incubate for the optimal time determined in Protocol 1. Include a "no antagonist" control.
-
-
Agonist Stimulation and Data Acquisition: Follow steps 4 and 5 from Protocol 1, using a fixed concentration of the agonist (e.g., EC80).
-
Data Analysis:
-
For each concentration of MRS2179, calculate the peak fluorescence response.
-
Plot the agonist response as a function of the MRS2179 concentration.
-
Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Quantitative Data Summary
The following tables summarize the reported potency of MRS2179 in various assays. Note that these values can vary depending on the experimental conditions.
Table 1: Potency of MRS2179 at the P2Y1 Receptor
| Parameter | Species | Assay Type | Cell/Tissue Type | Value | Reference(s) |
| Kb | Turkey | Inositol Phosphate Accumulation | Turkey erythrocyte membranes | 102 nM | |
| pA2 | Turkey | Inositol Phosphate Accumulation | Turkey erythrocyte membranes | 6.99 | |
| Ki | Human | Radioligand Binding ([³H]MRS2279) | Sf9 cells expressing human P2Y1 | 84 nM | |
| KB | Human | Functional Assay | Not specified | 100 nM | |
| IC50 | Human | Platelet Aggregation (ADP-induced) | Human platelets | Varies (µM range) |
Table 2: Selectivity Profile of MRS2179
| Receptor | Parameter | Value | Reference(s) |
| P2X1 | IC50 | 1.15 µM | |
| P2X3 | IC50 | 12.9 µM | |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | - | Selective over these receptors |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition by MRS2179 | 1. Suboptimal incubation time: The antagonist has not had enough time to reach equilibrium with the receptor. 2. MRS2179 degradation: Improper storage or handling of the compound. 3. Low receptor expression: The cell line may not express sufficient levels of the P2Y1 receptor. 4. High agonist concentration: The agonist concentration may be too high, making it difficult for the competitive antagonist to compete effectively. | 1. Perform a time-course experiment to determine the optimal incubation time (see Protocol 1). 2. Prepare fresh stock solutions of MRS2179 and store them properly. Avoid repeated freeze-thaw cycles. 3. Verify P2Y1 receptor expression using techniques like qPCR, Western blot, or flow cytometry. 4. Use an agonist concentration around the EC50 to EC80 for antagonist assays. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven cell density across the plate. 2. Pipetting errors: Inaccurate dispensing of antagonist or agonist solutions. 3. Edge effects: Evaporation from the outer wells of the plate. 4. Cell health issues: Cells may be stressed or unhealthy. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding technique. 2. Use calibrated pipettes and be careful with dispensing techniques. Consider using automated liquid handlers for high-throughput assays. 3. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to maintain humidity. 4. Ensure proper cell culture maintenance and check for signs of stress or contamination. |
| Apparent decrease in MRS2179 potency over time in long-term assays | 1. MRS2179 instability: The compound may be unstable in the cell culture medium over extended periods. 2. Metabolism of MRS2179: Cells may metabolize the antagonist. | 1. Investigate the stability of MRS2179 in your specific cell culture medium over the duration of the assay. Consider replenishing the medium with fresh antagonist during long incubations. 2. This is more difficult to address but may be investigated using analytical techniques like LC-MS. |
| Agonist response is weak or absent | 1. Low receptor expression: Insufficient P2Y1 receptors on the cell surface. 2. Agonist degradation: The agonist (especially ADP) can be rapidly degraded by ectonucleotidases on the cell surface. 3. Cell health issues: Cells are not responsive. | 1. Use a cell line with higher P2Y1 expression or consider transient transfection to overexpress the receptor. 2. Use a more stable agonist like 2-MeSADP or include an ectonucleotidase inhibitor in the assay buffer. 3. Check cell viability and ensure optimal culture conditions. |
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2179.
References
Validation & Comparative
A Comparative Guide to P2Y1 Receptor Antagonists: MRS2179 vs. MRS2279
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent P2Y1 receptor antagonists, MRS2179 and MRS2279. The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably the initiation of platelet aggregation.[1][2] Its role in thrombosis makes it a critical target for the development of novel antithrombotic agents.[1][3] This document details the quantitative pharmacology of MRS2179 and MRS2279, outlines experimental protocols for their characterization, and illustrates the underlying P2Y1 signaling pathway.
Quantitative Pharmacology: A Comparative Overview
MRS2179 and MRS2279 are both competitive antagonists of the P2Y1 receptor, but they exhibit distinct pharmacological profiles. MRS2279 demonstrates significantly higher affinity and potency compared to MRS2179. The quantitative data summarized below, derived from radioligand binding assays and functional assessments, highlights these differences.
| Parameter | MRS2179 | MRS2279 | Reference(s) |
| Binding Affinity (Ki) | 84 nM | 2.5 nM, 13 nM | |
| Inhibitory Constant (KB) | 100 nM | 8.05 (pKB) | |
| IC50 | Not consistently reported | 51.6 nM |
Note: Ki values can vary based on the experimental conditions, such as the radioligand used. The 13 nM Ki for MRS2279 was determined in a competition assay against [3H]MRS2279, while the 2.5 nM value is also widely cited. The pKB is the negative logarithm of the KB value.
Selectivity:
-
MRS2179 is selective for the P2Y1 receptor over P2X1, P2X3, P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.
-
MRS2279 is highly specific for the P2Y1 receptor, showing no significant activity at P2Y2, P2Y4, P2Y6, P2Y11, or the ADP-responsive P2Y12 receptor.
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action requires a clear view of the P2Y1 signaling cascade and the methods used to study it.
The diagram above illustrates the Gq-coupled signaling pathway initiated by ADP binding to the P2Y1 receptor, leading to an increase in intracellular calcium and subsequent cellular responses. Antagonists like MRS2179 and MRS2279 competitively block this initial activation step.
This workflow outlines the key steps in a competitive binding experiment used to determine the binding affinities (Ki values) of unlabeled antagonists by measuring their ability to displace a radiolabeled ligand.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of P2Y1 receptor antagonists. Below are protocols for key assays.
This protocol is adapted from studies characterizing P2Y1 receptors using [3H]MRS2279.
-
Objective: To determine the binding affinity (Ki) of unlabeled antagonists (MRS2179, MRS2279) by measuring their ability to compete with a radiolabeled antagonist ([3H]MRS2279) for binding to the P2Y1 receptor.
-
Materials:
-
Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells, CHO cells, or 1321N1 astrocytoma cells).
-
Radioligand: [3H]MRS2279.
-
Binding Buffer: 20 mM Tris-HCl, 145 mM NaCl, 5 mM MgCl₂, pH 7.5.
-
Unlabeled Antagonists: Serial dilutions of MRS2179 and MRS2279.
-
Wash Buffer: Cold binding buffer.
-
Glass fiber filter mats (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
-
-
Procedure:
-
In a 96-well plate, combine cell membranes, a fixed concentration of [3H]MRS2279 (typically 5-8 nM), and varying concentrations of the unlabeled competitor antagonist in the binding buffer.
-
Define non-specific binding using a high concentration (e.g., 10 µM) of a known P2Y1 antagonist like unlabeled MRS2179 or 2MeSADP.
-
Incubate the plate for 15-60 minutes in an ice-water bath to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter mats, which trap the membranes with bound radioligand.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibitor binding constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures the ability of an antagonist to block agonist-induced intracellular calcium release.
-
Objective: To determine the functional potency (IC50) of MRS2179 and MRS2279 by quantifying their inhibition of ADP-induced calcium mobilization.
-
Materials:
-
Cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
P2Y1 Agonist: ADP or 2-MeSADP.
-
Antagonists: Serial dilutions of MRS2179 and MRS2279.
-
A fluorescence imaging plate reader (FLIPR) or similar instrument.
-
-
Procedure:
-
Plate cells in a 96- or 384-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Place the cell plate into the FLIPR instrument.
-
Add the antagonist solutions (or vehicle control) to the wells and incubate for a specified period.
-
Establish a baseline fluorescence reading for each well.
-
Add the agonist (e.g., ADP) to the wells to stimulate the P2Y1 receptor.
-
Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data relative to the response with agonist alone (0% inhibition) and no agonist (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit the curve to a sigmoidal dose-response model to determine the IC50 value.
-
Conclusion
Both MRS2179 and MRS2279 are valuable tools for investigating P2Y1 receptor pharmacology. The choice between them depends on the specific requirements of the experiment.
-
MRS2279 is the preferred antagonist when high potency and affinity are required. Its Ki value in the low nanomolar range makes it an excellent candidate for radioligand binding assays and for studies requiring near-complete receptor blockade at low concentrations.
-
MRS2179 , while less potent than MRS2279, remains a selective and effective P2Y1 antagonist. It has been successfully used in numerous in vitro and in vivo studies to demonstrate the antithrombotic potential of P2Y1 receptor blockade. Its lower affinity might be advantageous in experiments where a more easily reversible antagonism is desired.
Ultimately, the comprehensive data presented here enables researchers to make an informed decision based on the specific pharmacological profile needed for their experimental design, contributing to the ongoing development of P2Y1-targeted therapeutics.
References
Validating P2Y1 Receptor Antagonism: A Comparative Guide to Control Experiments for MRS2179
For researchers, scientists, and drug development professionals, rigorous validation of a compound's activity is paramount. This guide provides a comparative framework for validating the P2Y1 receptor antagonistic activity of MRS2179, a selective and competitive antagonist, through essential control experiments. We present detailed experimental protocols, comparative data with alternative antagonists, and visualizations of key pathways and workflows.
The P2Y1 receptor, a Gq-protein coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in various physiological processes, most notably platelet aggregation. Its modulation is a key target in the development of antithrombotic therapies. MRS2179 has been identified as a potent antagonist of this receptor. To ensure the specificity and efficacy of MRS2179 in experimental settings, a series of control experiments are indispensable.
P2Y1 Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the P2Y1 receptor involves its coupling to the Gq/11 protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). MRS2179 competitively binds to the P2Y1 receptor, preventing ADP from initiating this cascade.
Comparative Antagonistic Activity
To validate the antagonistic properties of MRS2179, its performance should be compared against both positive and negative controls. More potent and selective P2Y1 antagonists, such as MRS2279 and MRS2500, serve as excellent positive controls. A vehicle control (the solvent used to dissolve the compounds, e.g., saline or DMSO) is a critical negative control to exclude any effects of the solvent itself.
| Compound | Target | Mechanism of Action | Ki (nM) | IC50 (nM) | Reference |
| MRS2179 | P2Y1 Receptor | Competitive Antagonist | 100 | ~177 | [1] |
| MRS2279 | P2Y1 Receptor | Competitive Antagonist | 2.5 | 51.6 | [2] |
| MRS2500 | P2Y1 Receptor | Competitive Antagonist | 0.78 | 0.95 | [3][4] |
| Vehicle | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols and Validation Workflow
The following section details the protocols for two key in vitro assays used to characterize P2Y1 receptor antagonists: the platelet aggregation assay and the calcium mobilization assay.
Experimental Workflow for P2Y1 Antagonist Validation
A systematic workflow is crucial for the robust validation of a P2Y1 antagonist. This involves a multi-step process from initial screening to detailed characterization.
Protocol 1: In Vitro Platelet Aggregation Assay
This assay measures the ability of an antagonist to inhibit ADP-induced platelet aggregation, a direct functional consequence of P2Y1 receptor activation.
Materials:
-
Freshly drawn human blood anticoagulated with acid-citrate-dextrose (ACD).
-
Light Transmission Aggregometer (LTA).
-
ADP (agonist).
-
MRS2179, MRS2279, MRS2500 (test and positive control antagonists).
-
Vehicle (negative control).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge whole blood at 200 x g for 15 minutes at room temperature. Carefully collect the upper PRP layer.
-
Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP, which is used as a reference (100% aggregation).
-
Assay Protocol:
-
Adjust the platelet count in PRP to approximately 2.5 x 10⁸ platelets/mL with PPP.
-
Pre-warm the PRP samples to 37°C.
-
Add MRS2179, positive controls (MRS2279, MRS2500), or vehicle to the PRP and incubate for 5 minutes.
-
Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for 5-10 minutes using the LTA.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each antagonist concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of antagonist that inhibits 50% of the ADP-induced aggregation) for each compound.
-
Expected Results: MRS2179 should demonstrate a dose-dependent inhibition of ADP-induced platelet aggregation. MRS2279 and MRS2500 are expected to show significantly lower IC50 values, indicating higher potency. The vehicle control should not exhibit any significant inhibition.
Protocol 2: Calcium Mobilization Assay
This assay directly measures the inhibition of the P2Y1 receptor's primary signaling event: the mobilization of intracellular calcium.
Materials:
-
HEK293T or CHO cells stably expressing the human P2Y1 receptor.
-
Fluo-4 AM or Fura-2 AM (calcium-sensitive fluorescent dyes).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microplate reader.
-
ADP (agonist).
-
MRS2179, MRS2279, MRS2500 (test and positive control antagonists).
-
Vehicle (negative control).
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
Procedure:
-
Cell Culture: Culture the P2Y1-expressing cells in appropriate media in black, clear-bottom 96-well plates until confluent.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM or Fura-2 AM in HBSS.
-
Remove the culture medium and incubate the cells with the loading buffer for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
-
Assay Protocol:
-
Add varying concentrations of MRS2179, positive controls, or vehicle to the wells and incubate for 15-30 minutes.
-
Place the plate in the FLIPR or microplate reader and measure the baseline fluorescence.
-
Add a pre-determined EC80 concentration of ADP to all wells to stimulate calcium release.
-
Record the fluorescence intensity over time to measure the intracellular calcium concentration change.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ADP-induced calcium response for each antagonist concentration.
-
Determine the IC50 value for each antagonist.
-
Expected Results: MRS2179 should dose-dependently inhibit the ADP-induced increase in intracellular calcium. MRS2279 and MRS2500 will likely exhibit lower IC50 values. The vehicle control should show no inhibition of the calcium signal.
Conclusion
The validation of MRS2179's antagonistic activity at the P2Y1 receptor requires a systematic approach employing well-defined control experiments. By comparing its performance against more potent antagonists like MRS2279 and MRS2500, and including appropriate negative controls, researchers can confidently establish its efficacy and selectivity. The detailed protocols provided in this guide offer a robust framework for conducting these essential validation studies, ensuring the reliability and reproducibility of experimental findings in the pursuit of novel therapeutics targeting the P2Y1 receptor.
References
A Comparative Analysis of P2Y1 Receptor Antagonism by MRS2179 and Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the function of the P2Y1 purinergic receptor: pharmacological antagonism using MRS2179 and genetic deletion through knockout models. The P2Y1 receptor, activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical mediator of platelet aggregation and plays a significant role in thrombosis and hemostasis. Understanding the nuances of these two experimental approaches is crucial for accurate data interpretation and therapeutic development.
Quantitative Comparison of Effects
The following tables summarize the available quantitative data comparing the effects of the P2Y1 antagonist, MRS2179 (and the more potent antagonist MRS2500), with those observed in P2Y1 genetic knockout mice.
Table 1: Effects on Thrombosis and Hemostasis
| Parameter | Pharmacological Antagonism (MRS2500) | Genetic Knockout (P2Y1-/-) | Reference |
| Venous Thrombus Weight (3.5% FeCl₃) | 64% reduction vs. control | 74% reduction vs. wild-type | |
| Venous Thrombus Weight (5% FeCl₃) | 54% reduction vs. control | 68% reduction vs. wild-type | |
| Renal Bleeding Time | 3-fold increase vs. vehicle | 2-fold increase vs. wild-type | |
| Tail Bleeding Time | Markedly prolonged | 7.9-fold increase vs. wild-type |
Table 2: Effects on Platelet Aggregation
| Parameter | Pharmacological Antagonism (MRS2179) | Genetic Knockout (P2Y1-/-) | Reference |
| ADP-induced Platelet Aggregation | IC₅₀ = 5300 ± 900 nM (in human platelets) | Aggregation in response to ADP (up to 10 μM) is lost. |
Table 3: Effects on Calcium Mobilization
| Parameter | Pharmacological Antagonism (MRS2179) | Genetic Knockout (P2Y1-/-) | Reference |
| ADP-evoked Intracellular Calcium Increase | Essentially abolished in spinal cord co-cultures. | Absent in spinal cord co-cultures and platelets. |
Note: Direct head-to-head quantitative comparisons for all parameters in the same study are limited. The data presented is compiled from multiple sources to provide a comparative overview.
P2Y1 Signaling Pathway
The P2Y1 receptor is a Gq-protein coupled receptor (GPCR). Upon activation by ADP, it initiates a signaling cascade that is crucial for platelet activation.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the effects of a pharmacological antagonist like MRS2179 with a genetic knockout model.
Experimental Protocols
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
Objective: To measure the effect of MRS2179 on ADP-induced platelet aggregation in vitro and compare it to the aggregation response of platelets from P2Y1 knockout mice.
Materials:
-
Whole blood from wild-type and P2Y1 knockout mice, or human volunteers.
-
Anticoagulant (e.g., 3.2% sodium citrate).
-
MRS2179 stock solution.
-
ADP stock solution.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Light Transmission Aggregometer.
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into citrated tubes.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes to obtain PPP.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
For the pharmacological arm, pre-incubate PRP from wild-type subjects with various concentrations of MRS2179 or vehicle control for a specified time at 37°C.
-
-
Aggregation Measurement:
-
Place the PRP samples (from wild-type + vehicle, wild-type + MRS2179, and P2Y1 knockout) into the aggregometer cuvettes with a stir bar.
-
Initiate aggregation by adding a standard concentration of ADP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum percentage of platelet aggregation for each condition.
-
For the MRS2179-treated samples, calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of the maximal aggregation response).
-
Compare the aggregation curves and maximal aggregation percentages between the different groups.
-
Calcium Mobilization Assay (Fluorometric Imaging Plate Reader - FLIPR)
Objective: To measure the effect of MRS2179 on ADP-induced intracellular calcium mobilization in platelets and compare it to the response in platelets from P2Y1 knockout mice.
Materials:
-
Washed platelets from wild-type and P2Y1 knockout mice, or human volunteers.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
MRS2179 stock solution.
-
ADP stock solution.
-
Fluorometric Imaging Plate Reader (FLIPR) or similar instrument.
-
96- or 384-well black, clear-bottom microplates.
Procedure:
-
Platelet Preparation and Dye Loading:
-
Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer.
-
Incubate the washed platelets with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
-
Assay Setup:
-
Seed the dye-loaded platelets into the wells of the microplate.
-
For the pharmacological arm, add various concentrations of MRS2179 or vehicle control to the appropriate wells containing wild-type platelets.
-
-
Calcium Measurement:
-
Place the microplate into the FLIPR instrument.
-
Establish a baseline fluorescence reading.
-
The instrument's integrated pipettor adds a solution of ADP to all wells simultaneously to stimulate the platelets.
-
Immediately begin recording the changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
-
-
Data Analysis:
-
Measure the peak fluorescence response for each well.
-
For the MRS2179-treated samples, determine the IC₅₀ value for the inhibition of the calcium response.
-
Compare the calcium traces and peak responses between wild-type + vehicle, wild-type + MRS2179, and P2Y1 knockout platelets.
-
Conclusion
Both pharmacological antagonism with MRS2179 and genetic knockout of the P2Y1 receptor are powerful tools for elucidating the receptor's role in physiology and pathology. The data indicates that both approaches lead to a significant reduction in thrombosis and an increase in bleeding time, confirming the central role of P2Y1 in these processes. While MRS2179 provides a titratable and temporally controlled method of receptor inhibition, the genetic knockout model offers a complete and lifelong ablation of receptor function, avoiding potential off-target effects of a pharmacological agent. The choice of methodology will depend on the specific research question, with pharmacological approaches being more translatable to therapeutic development and knockout models providing a "cleaner" system for studying the fundamental biological role of the receptor. This guide provides the foundational information for researchers to design and interpret experiments utilizing these complementary approaches.
A Comparative Guide to the Efficacy of MRS2179 and Newer Antiplatelet Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, the purinergic receptor P2Y1 has emerged as a compelling target to mitigate thrombotic events. This guide provides a detailed comparison of the efficacy of MRS2179, a selective P2Y1 receptor antagonist, with newer, clinically established antiplatelet agents that primarily target the P2Y12 receptor, namely Cangrelor, Ticagrelor (B1683153), and Prasugrel (B1678051). This objective analysis is supported by experimental data to inform preclinical and translational research in the development of novel antithrombotic strategies.
Mechanism of Action: A Tale of Two Receptors
Platelet activation and aggregation, critical events in thrombosis, are significantly amplified by adenosine (B11128) diphosphate (B83284) (ADP). ADP exerts its effects through two key G-protein coupled receptors on the platelet surface: P2Y1 and P2Y12.
-
MRS2179 is a selective and competitive antagonist of the P2Y1 receptor . The P2Y1 receptor, coupled to Gq, initiates platelet shape change and a transient, reversible aggregation upon ADP stimulation. By blocking this receptor, MRS2179 inhibits the initial phase of platelet response to ADP.
-
Newer antiplatelet agents , including Cangrelor, Ticagrelor, and Prasugrel , are antagonists of the P2Y12 receptor . The P2Y12 receptor, coupled to Gi, is responsible for sustaining and amplifying the platelet aggregation response, leading to the formation of a stable thrombus. These agents effectively suppress this crucial amplification loop.
Comparative Efficacy: A Quantitative Analysis
The following tables summarize the in vitro potency of MRS2179 and the newer P2Y12 antagonists in inhibiting ADP-induced platelet aggregation. It is important to note that the experimental conditions, such as the agonist concentration and the specific assay used, can influence the IC50 values.
| Agent | Target | Mechanism | IC50 (ADP-induced Platelet Aggregation) | Reference(s) |
| MRS2179 | P2Y1 | Competitive Antagonist | 1.5 µM (5 µM ADP) | [1] |
| Cangrelor | P2Y12 | Reversible, Direct-acting Antagonist | 3 nM (5 µM ADP) | [1] |
| Ticagrelor | P2Y12 | Reversible, Direct-acting Allosteric Antagonist | ~0.03-30 µmol·L⁻¹ (dose-dependent) | [2] |
| Prasugrel (active metabolite, R-138727) | P2Y12 | Irreversible Antagonist | 0.7 ± 0.1 µM (inhibition of clot strength) | [3] |
Signaling Pathways
The distinct mechanisms of action of P2Y1 and P2Y12 antagonists are rooted in their modulation of different intracellular signaling cascades.
Figure 1: Simplified signaling pathways of P2Y1 and P2Y12 receptors in platelets.
Experimental Protocols
Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry is a widely used method to assess platelet function by measuring the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Objective: To determine the in vitro efficacy of antiplatelet agents by quantifying their inhibition of ADP-induced platelet aggregation.
Methodology:
-
Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP and PPP Preparation: Platelet-rich plasma (PRP) is obtained by centrifuging the whole blood at a low speed (e.g., 200 x g for 15-20 minutes). The remaining blood is then centrifuged at a high speed (e.g., 2000 x g for 10-15 minutes) to obtain platelet-poor plasma (PPP).
-
Platelet Count Adjustment: The platelet count in the PRP is standardized (e.g., to 2.5 x 10⁸ platelets/mL) by dilution with PPP.
-
Aggregometer Setup: The aggregometer is calibrated using PPP to set 100% light transmission and PRP to set 0% light transmission.
-
Incubation with Inhibitor: PRP is incubated with varying concentrations of the antiplatelet agent (e.g., MRS2179, Cangrelor) or vehicle control for a specified time (e.g., 1-5 minutes) at 37°C with constant stirring.
-
Induction of Aggregation: A platelet agonist, such as ADP (e.g., 5 µM or 20 µM), is added to the cuvette to induce aggregation.
-
Data Acquisition: The change in light transmission is recorded over time (e.g., 5-10 minutes) to generate an aggregation curve.
-
Analysis: The maximum aggregation percentage is determined, and IC50 values are calculated from the dose-response curves.
Figure 2: Experimental workflow for Light Transmission Aggregometry.
In Vivo Ferric Chloride-Induced Thrombosis Model
This widely used animal model assesses the antithrombotic efficacy of a compound by inducing vascular injury with ferric chloride (FeCl₃) and measuring the time to vessel occlusion.
Objective: To evaluate the in vivo antithrombotic effect of antiplatelet agents in a murine model of arterial thrombosis.
Methodology:
-
Animal Preparation: Mice are anesthetized, and a major artery (e.g., carotid artery) is surgically exposed.
-
Drug Administration: The antiplatelet agent (e.g., MRS2179) or vehicle control is administered, typically via intravenous or intraperitoneal injection, at a predetermined time before injury.
-
Vascular Injury: A filter paper saturated with a specific concentration of FeCl₃ (e.g., 5-10%) is applied to the adventitial surface of the exposed artery for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Blood flow in the artery is continuously monitored using a Doppler flow probe.
-
Time to Occlusion: The time from the application of FeCl₃ to the complete cessation of blood flow (occlusion) is recorded.
-
Analysis: The time to occlusion in the treated group is compared to the vehicle control group to determine the antithrombotic efficacy of the test compound. A significant prolongation of the time to occlusion indicates an effective antithrombotic agent.
Discussion and Future Directions
The data presented highlight the distinct yet complementary roles of P2Y1 and P2Y12 receptors in thrombosis. While P2Y12 antagonists like Cangrelor, Ticagrelor, and Prasugrel are highly potent inhibitors of sustained platelet aggregation and are clinically proven to be effective antithrombotic agents, the P2Y1 antagonist MRS2179 demonstrates efficacy in inhibiting the initial phase of platelet activation.
The significantly lower IC50 value of the P2Y12 antagonist Cangrelor compared to the P2Y1 antagonist MRS2179 in inhibiting ADP-induced platelet aggregation suggests that targeting the P2Y12 receptor may be a more potent strategy for achieving profound antiplatelet effects. However, the potential for synergistic effects when combining P2Y1 and P2Y12 antagonists presents an exciting avenue for future research. Such a dual-receptor blockade could potentially offer a more comprehensive antiplatelet strategy, possibly at lower doses of each agent, which might mitigate bleeding risks.
Further preclinical studies directly comparing the in vivo antithrombotic efficacy and bleeding risk of MRS2179 with newer P2Y12 antagonists in standardized thrombosis models are warranted. These investigations will be crucial in elucidating the therapeutic potential of P2Y1 antagonism, either as a standalone therapy or in combination with existing antiplatelet agents, for the prevention and treatment of thrombotic disorders.
References
- 1. Selective and rapid monitoring of dual platelet inhibition by aspirin and P2Y12 antagonists by using multiple electrode aggregometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the pharmacological profiles of prasugrel and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The active metabolite of prasugrel inhibits adenosine diphosphate- and collagen-stimulated platelet procoagulant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Studies comparing the in vivo stability of MRS2179 and MRS2500.
This guide provides a detailed comparison of the in vivo stability of two prominent P2Y1 receptor antagonists, MRS2179 and MRS2500. Both are crucial tools in thrombosis research, but their efficacy in vivo is significantly influenced by their respective chemical structures and metabolic stability.
Executive Summary
MRS2500 exhibits markedly superior in vivo stability and potency compared to MRS2179.[1] The structural modification in MRS2500, specifically the (N)-methanocarba ring, confers enhanced resistance to metabolic degradation. This results in a longer duration of action and more potent antithrombotic activity in animal models.[1][2] In contrast, MRS2179's effects are transient, limiting its utility in prolonged in vivo studies.[1]
Data Presentation: In Vivo Performance
The following table summarizes the key quantitative parameters comparing the in vivo stability and potency of MRS2179 and MRS2500 based on ex vivo platelet aggregation assays following intravenous administration in mice.
| Parameter | MRS2179 | MRS2500 | Source |
| Structure | N⁶-methyl-2′-deoxyadenosine-3′,5′-bisphosphate | 2-iodo-N⁶-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate | [3] |
| Effective Dose (Mice) | 50 mg/kg | 2 - 4 mg/kg | |
| Duration of Action | Very transient (< 5 minutes) | Sustained (≥ 60 minutes) | |
| Inhibition at 1 min | Inhibits ADP-induced aggregation (at 50 mg/kg) | Inhibits ADP-induced aggregation (at 2 mg/kg) | |
| Inhibition at 15 min | Effect diminishes | Sustained inhibition (at 2 mg/kg) | |
| Inhibition at 60 min | No significant effect | Sustained inhibition (at 2 mg/kg) | |
| Receptor Affinity (Ki) | ~100 nM | 0.78 nM |
Experimental Protocols
The comparative data were primarily derived from in vivo studies in mice, followed by ex vivo analysis of platelet function. The typical experimental workflow is as follows:
1. Animal Model and Drug Administration:
-
Species: Mice
-
Administration Route: Intravenous (i.v.) injection of the antagonist (MRS2179 or MRS2500) or a saline control.
2. Blood Sampling:
-
At predetermined time points following injection (e.g., 1, 5, 15, 30, and 60 minutes), blood samples are collected from the mice.
3. Preparation of Platelet-Rich Plasma (PRP):
-
The collected blood is centrifuged at a low speed to separate the platelet-rich plasma from red and white blood cells.
4. Ex Vivo Platelet Aggregation Assay:
-
The PRP is placed in an aggregometer.
-
A platelet agonist, typically Adenosine Diphosphate (ADP), is added to the PRP to induce aggregation.
-
The change in light transmission through the PRP is measured over time. As platelets aggregate, the plasma becomes clearer, allowing more light to pass through.
-
The extent of aggregation is recorded and compared between samples from antagonist-treated and control mice to determine the inhibitory effect of the compound at different time points post-administration.
Visualizations
The diagram below illustrates the general workflow for assessing the in vivo stability of P2Y1 antagonists.
Both MRS2179 and MRS2500 are subject to metabolic degradation, primarily through dephosphorylation by ectonucleotidases. However, the structural differences between them lead to a significant disparity in their rate of metabolism.
References
- 1. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
What are the advantages of using MRS2179 over non-selective purinergic antagonists like suramin?
In the intricate world of purinergic signaling, the choice of a pharmacological tool can be the difference between a groundbreaking discovery and a confounding result. For researchers targeting the P2Y1 receptor, a key player in processes ranging from platelet aggregation to neurotransmission, the selective antagonist MRS2179 offers distinct advantages over the non-selective purinergic antagonist, suramin (B1662206). This guide provides a comprehensive comparison, supported by experimental data, to illuminate why the precision of MRS2179 is paramount for clear, interpretable, and translatable scientific outcomes.
The primary advantage of MRS2179 lies in its selectivity . Unlike suramin, which broadly antagonizes a wide array of P2X and P2Y receptors and exhibits numerous off-target effects, MRS2179 is a potent and competitive antagonist highly specific for the P2Y1 receptor. This specificity is crucial for dissecting the precise role of the P2Y1 receptor in complex biological systems without the confounding variables introduced by a non-selective agent.
At a Glance: MRS2179 vs. Suramin
| Feature | MRS2179 | Suramin |
| Primary Target | P2Y1 Receptor | Multiple P2X and P2Y Receptors |
| Mechanism | Competitive Antagonist | Competitive and Non-competitive Antagonist (Varies by receptor) |
| Selectivity | High for P2Y1 | Low; Non-selective |
| Off-Target Effects | Minimal reported | Numerous, including VIP, NMDA, and GABA receptors |
| Interpretability | High confidence in attributing effects to P2Y1 blockade | Low; effects could be due to inhibition of multiple receptors |
Quantitative Comparison of Receptor Antagonism
The superior selectivity of MRS2179 is evident when comparing its binding affinities and inhibitory concentrations across various purinergic receptors to those of suramin.
| Receptor Subtype | MRS2179 (Affinity/Inhibition) | Suramin (Affinity/Inhibition) |
| P2Y1 | KB = 100 nM | pA2 = 5.77 (approx. 1.7 µM) |
| P2X1 | IC50 = 1.15 µM | Antagonistic activity reported |
| P2X2 | No significant activity | Antagonistic activity reported |
| P2X3 | IC50 = 12.9 µM | Antagonistic activity reported |
| P2Y2 | No significant activity | pA2 = 4.32 (approx. 48 µM) |
| P2Y4 | No significant activity | Antagonistic activity reported |
| P2Y6 | No significant activity | Antagonistic activity reported |
| P2Y12 | No significant activity | Antagonistic activity reported |
KB: Equilibrium dissociation constant for a competitive antagonist. pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist concentration-response curve. A higher pA2 value indicates higher antagonist potency. IC50: Half-maximal inhibitory concentration.
The Impact of Selectivity in Experimental Design
The broad-spectrum activity of suramin complicates the interpretation of experimental results. An observed physiological effect following suramin administration could be a consequence of blocking any number of P2 receptors or even non-purinergic receptors. For instance, in studies of neurotransmission, where multiple P2 receptor subtypes are expressed, suramin's lack of specificity makes it impossible to isolate the contribution of the P2Y1 receptor.
In contrast, MRS2179 allows for the confident attribution of observed effects to the blockade of the P2Y1 receptor. This has been instrumental in elucidating the specific role of P2Y1 in ADP-induced platelet aggregation, regulation of vascular smooth muscle cell phenotype, and inhibitory neuromuscular transmission.
Signaling Pathways and Antagonist Targets
The following diagram illustrates the purinergic signaling pathway initiated by ADP and highlights the precise target of MRS2179 in contrast to the widespread targets of suramin.
Caption: Targeted inhibition by MRS2179 vs. broad-spectrum inhibition by suramin.
Experimental Protocols
To differentiate the effects of MRS2179 and suramin, a common and informative assay is the measurement of ADP-induced platelet aggregation.
Protocol: Light Transmission Aggregometry (LTA)
Objective: To measure the effect of MRS2179 and suramin on ADP-induced platelet aggregation in vitro.
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
MRS2179 (e.g., 20 µM final concentration).
-
Suramin (e.g., 50-400 µM final concentration).
-
Adenosine diphosphate (B83284) (ADP) solutions of varying concentrations.
-
Light Transmission Aggregometer.
Method:
-
Preparation of Platelets: Centrifuge citrated whole blood to obtain PRP. Further centrifuge a portion of the PRP to obtain PPP, which is used as a blank (100% aggregation).
-
Incubation: Aliquot PRP into cuvettes with a stir bar. Add either MRS2179, suramin, or vehicle control and incubate for a specified time (e.g., 10-40 minutes) at 37°C.
-
Aggregation Measurement: Place the cuvette in the aggregometer and establish a baseline. Add a specific concentration of ADP to induce aggregation.
-
Data Acquisition: Record the change in light transmission over time. Aggregation of platelets causes the PRP to become more transparent, increasing light transmission.
-
Analysis: Compare the extent and rate of aggregation in the presence of the antagonists to the vehicle control. This allows for the determination of the inhibitory effect of each compound.
The following diagram outlines the workflow for this comparative experiment.
Caption: Workflow for comparing purinergic antagonists using light transmission aggregometry.
Conclusion
Assessing the Specificity of MRS2179: A Comparative Guide for Researchers
For researchers in pharmacology and drug development, selecting the right tool compound is paramount. This guide provides a detailed comparison of MRS2179, a selective antagonist for the P2Y1 receptor, with other relevant compounds. By examining its performance in competitive binding assays and outlining the experimental protocols, this guide serves as a practical resource for assessing its suitability for your research needs.
MRS2179 is a well-established competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] Its selectivity is crucial for dissecting the specific roles of the P2Y1 receptor in various physiological processes, most notably platelet aggregation, making it a person of interest in the development of novel anti-thrombotic agents.[1][2]
Comparative Analysis of P2Y1 Receptor Antagonists
To objectively evaluate the specificity of MRS2179, it is essential to compare its binding affinity with that of other known P2Y1 receptor antagonists. The following table summarizes the quantitative data from competitive binding assays, offering a clear comparison of their pharmacological profiles.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) |
| MRS2179 | P2Y1 | Competitive Antagonist | KB | 100 |
| P2Y1 | Competitive Binding | Ki | 84[3] | |
| P2X1 | Functional Assay | IC50 | 1,150 | |
| P2X3 | Functional Assay | IC50 | 12,900 | |
| MRS2500 | P2Y1 | Radioligand Binding | Ki | 0.78[4] |
| P2Y1 | Platelet Aggregation | IC50 | 0.95[4] | |
| A3P5P | P2Y1 | Inositol Phosphate Accumulation | pKB | 6.46 (translates to approx. 347 nM)[5] |
KB: Equilibrium dissociation constant for a competitive antagonist. Ki: Inhibition constant. IC50: Half-maximal inhibitory concentration. pKB: The negative logarithm of the KB.
As the data indicates, while MRS2179 is a potent P2Y1 antagonist, other compounds like MRS2500 exhibit significantly higher affinity. However, the selectivity profile of MRS2179 over other purinergic receptors, such as P2X1 and P2X3, underscores its utility as a specific pharmacological tool.
Experimental Protocols
Accurate characterization of receptor antagonists relies on robust and well-defined experimental methodologies. Below is a detailed protocol for a competitive radioligand binding assay, a standard method for determining the binding affinity of unlabeled test compounds like MRS2179.
Competitive Radioligand Binding Assay Protocol
This protocol describes the use of a radiolabeled antagonist to determine the binding affinity of an unlabeled test compound for the P2Y1 receptor.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).[1]
-
Radiolabeled P2Y1 antagonist (e.g., [3H]MRS2500).[1]
-
Unlabeled test compound (e.g., MRS2179).[1]
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).[1]
-
Wash buffer (ice-cold binding buffer).[1]
-
Glass fiber filters (e.g., Whatman GF/C).[1]
-
Scintillation cocktail.[1]
-
96-well filter plates.[1]
-
Vacuum filtration manifold.[1]
-
Scintillation counter.[1]
Procedure:
-
Membrane Preparation: Thaw the P2Y1 receptor membrane preparation on ice and resuspend in binding buffer to a final protein concentration of 5-20 µ g/well .[1]
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of membrane suspension.
-
50 µL of binding buffer containing various concentrations of the unlabeled test compound (e.g., MRS2179). For determining total binding, add buffer without the test compound.
-
50 µL of the radiolabeled ligand (e.g., [3H]MRS2500) at a fixed concentration, typically at or below its Kd value.[1]
-
-
Non-specific Binding: To determine non-specific binding, a separate set of wells should contain a high concentration of a known P2Y1 antagonist (e.g., 10 µM unlabeled MRS2500) in place of the test compound.[1]
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.[1]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.[1]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The IC50 is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.[6]
Visualizing the Process and Pathway
To further clarify the experimental workflow and the underlying biological context, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: P2Y1 receptor signaling pathway and the inhibitory action of MRS2179.
References
- 1. benchchem.com [benchchem.com]
- 2. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of competitive antagonists of the P2Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A head-to-head comparison of the antithrombotic effects of MRS2179 and other P2Y1 antagonists.
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to P2Y1 Receptor Antagonism in Thrombosis
The P2Y1 receptor, an adenosine (B11128) diphosphate (B83284) (ADP)-activated G-protein coupled receptor, plays a pivotal role in the initial stages of platelet activation and thrombus formation. Its inhibition presents a promising strategy for the development of novel antithrombotic agents with a potentially favorable safety profile. This guide provides a head-to-head comparison of the antithrombotic effects of MRS2179, a selective P2Y1 antagonist, with other notable P2Y1 antagonists. The comparison is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.
Quantitative Comparison of P2Y1 Receptor Antagonists
The following table summarizes the key quantitative parameters for MRS2179 and other P2Y1 antagonists, providing a comparative overview of their potency and efficacy.
| Antagonist | Receptor Affinity (Ki/KB, nM) | In Vitro Potency (IC50, nM) | Animal Model | Key Antithrombotic Effects |
| MRS2179 | KB = 100 nM[1] Ki = 84 nM[2] | pIC50 = 5.51 (ADP-induced human platelet aggregation)[3] | Mouse, Rat | Increases resistance to thromboembolism, significantly increases time to thrombus formation in ferric chloride-induced arterial thrombosis, and confers resistance to venous thrombosis.[4] Prolongs bleeding time.[5] |
| MRS2279 | Ki = 13 nM[2] | Potency greater than MRS2179[6] | Rat | Inhibits inhibitory junction potentials in the rat colon.[6] |
| MRS2500 | - | 0.95 nM (ADP-induced human platelet aggregation)[7] | - | The most potent P2Y1 antagonist yet reported for inhibiting ADP-induced human platelet aggregation.[7] |
| A2P5P | - | Variably inhibited aggregation induced by various agonists.[8] | Human (in vitro) | Additive inhibitory effect on platelet aggregation when combined with a P2Y12 antagonist.[8] |
P2Y1 Receptor Signaling and Antagonist Characterization
The following diagrams illustrate the P2Y1 receptor signaling pathway in platelet activation and a general workflow for the characterization of P2Y1 antagonists.
Detailed Experimental Protocols
In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)
This protocol describes the measurement of ADP-induced platelet aggregation in human platelet-rich plasma (PRP) and its inhibition by P2Y1 antagonists.[9][10][11][12][13]
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.
-
Carefully collect the supernatant (PRP).
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Keep PRP and PPP at room temperature and use within 4 hours of blood collection.
2. Platelet Aggregation Measurement:
-
Use a light transmission aggregometer.
-
Calibrate the instrument by setting 0% light transmission with PRP and 100% light transmission with PPP.
-
Pipette a standardized volume of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate to 37°C for a few minutes.
-
To test the effect of an antagonist, pre-incubate the PRP with various concentrations of the P2Y1 antagonist (e.g., MRS2179) for a specified time (e.g., 2-5 minutes) before adding the agonist.
-
Initiate platelet aggregation by adding a standard concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
The maximum platelet aggregation is expressed as the percentage change in light transmission from baseline.
-
To determine the IC50 value of the antagonist, plot the percentage inhibition of aggregation against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to evaluate the in vivo antithrombotic efficacy of various compounds.[14][15][16][17][18]
1. Animal Preparation:
-
Anesthetize the mouse (e.g., with an intraperitoneal injection of a ketamine/xylazine cocktail).
-
Make a midline cervical incision to expose the common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
2. Induction of Thrombosis:
-
Place a small piece of filter paper (e.g., 1 x 2 mm) saturated with a ferric chloride solution (e.g., 5-10% in distilled water) on top of the exposed carotid artery for a defined period (e.g., 3 minutes).
-
After the exposure time, remove the filter paper and rinse the area with saline.
3. Measurement of Thrombus Formation:
-
Monitor blood flow in the carotid artery using a Doppler flow probe.
-
The primary endpoint is the time to complete occlusion of the artery, defined as the time from the application of ferric chloride to the cessation of blood flow.
-
Alternatively, the size and weight of the thrombus can be determined at a specific time point after injury.
4. Bleeding Time Assay:
-
To assess the effect of the antagonist on hemostasis, perform a tail bleeding time assay.
-
Administer the P2Y1 antagonist to the mouse.
-
After a specified time, transect the tip of the tail (e.g., 3 mm from the end).
-
Gently blot the tail with filter paper every 30 seconds until bleeding stops. The time to cessation of bleeding is recorded as the bleeding time.
Conclusion
The selective antagonism of the P2Y1 receptor represents a compelling avenue for the development of novel antithrombotic therapies. MRS2179 has been instrumental as a pharmacological tool to validate the P2Y1 receptor as a therapeutic target, demonstrating significant antithrombotic efficacy in various preclinical models.[4] Newer antagonists, such as MRS2500, exhibit even greater in vitro potency.[7] The detailed experimental protocols provided in this guide offer a standardized framework for the continued investigation and comparison of P2Y1 antagonists. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical benefits for patients at risk of thrombotic events.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diagnostica.cz [diagnostica.cz]
- 10. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel [jove.com]
- 16. researchgate.net [researchgate.net]
- 17. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Red blood cells mediate the onset of thrombosis in the ferric chloride murine model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MRS2179 Tetrasodium: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of MRS2179 tetrasodium (B8768297), a selective P2Y1 receptor antagonist. Due to the absence of a specific Safety Data Sheet (SDS) for the tetrasodium salt, a conservative approach is recommended, treating the compound as a chemical waste to be managed through institutional environmental health and safety (EHS) protocols.
Summary of Key Information
The following table summarizes essential data for MRS2179 tetrasodium, compiled from supplier information and analogous compounds. This information should be considered when preparing for its disposal.
| Property | Data |
| Chemical Name | 2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt |
| Molecular Formula | C₁₁H₁₃N₅O₉P₂Na₄ |
| Molecular Weight | 513.16 g/mol |
| Solubility | Soluble in water (up to 50 mM) |
| Known Hazards (Ammonium Salt) | Not classified as hazardous. Slightly hazardous for water. Avoid allowing undiluted product or large quantities to reach ground water, water course, or sewage system.[1] |
| Storage | Store at -20°C. |
Experimental Protocols: Disposal Procedures
The recommended disposal protocol for this compound is based on standard laboratory chemical waste management practices. This procedure is designed to minimize risk to personnel and the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Laboratory coat
-
Chemical-resistant gloves
Step 2: Waste Collection
-
Solid Waste: Collect any solid this compound waste, including empty vials or containers with residual powder, in a designated and clearly labeled chemical waste container.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container for aqueous chemical waste. Do not dispose of solutions down the drain.
-
Contaminated Materials: Any materials, such as pipette tips, weighing paper, or absorbent pads, that have come into contact with this compound should be disposed of in the solid chemical waste container.
Step 3: Labeling of Waste Containers
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste" or "Chemical Waste" as per your institution's guidelines.
-
The full chemical name: "this compound (2'-Deoxy-N6-methyladenosine 3',5'-bisphosphate tetrasodium salt)".
-
The concentration and volume of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage of Chemical Waste
Store the labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory. Ensure the storage area is secure and away from incompatible materials.
Step 5: Scheduling Waste Pickup
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste. Follow their specific procedures for waste collection and documentation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific chemical hygiene and waste disposal plans for complete guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
